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Chitinovorin-A Documentation Hub

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  • Product: Chitinovorin-A
  • CAS: 95041-98-8

Core Science & Biosynthesis

Foundational

Characterization of the Chitinovorin-A biosynthetic gene cluster

Technical Deep Dive: Characterization of the Chitinovorin-A Biosynthetic Gene Cluster Executive Summary Chitinovorin-A (also identified in literature as Cephabacin F1) represents a sophisticated class of -lactam antibiot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Characterization of the Chitinovorin-A Biosynthetic Gene Cluster

Executive Summary

Chitinovorin-A (also identified in literature as Cephabacin F1) represents a sophisticated class of


-lactam antibiotics produced by Flavobacterium chitinovorum.[1][2] Unlike classical cephalosporins, Chitinovorin-A is characterized by a unique 7-formamido  substitution and a complex oligopeptide moiety at the C-3 position containing a guanidine functionality.[1][2] These structural modifications confer enhanced stability against 

-lactamases, making the characterization of its biosynthetic gene cluster (BGC) a high-priority target for combinatorial biosynthesis and drug development.[1][2]

This guide delineates the genetic architecture of the Chitinovorin-A BGC, elucidates the enzymatic logic of its assembly, and provides a validated protocol for the genetic interrogation of Flavobacterium strains.[2]

Part 1: The Genetic Architecture

The biosynthesis of Chitinovorin-A is governed by a large gene cluster that integrates the canonical cephalosporin machinery with specialized tailoring enzymes responsible for the C-7 formylation and C-3 peptidyl attachment.[1][2]

Cluster Organization & Functional Assignment

The Chitinovorin-A BGC is organized into three logical modules: the Core


-Lactam Module , the C-7 Formylation Module , and the C-3 Decoration Module .[1][2]
Gene (Putative)Homolog/FamilyEnzymatic FunctionMechanism & Causality
pcbAB ACVS

-(L-

-aminoadipyl)-L-cysteinyl-D-valine Synthetase
NRPS Initiation: Condenses L-AAA, L-Cys, and L-Val to form the ACV tripeptide precursor.[1][2]
pcbC IPNSIsopenicillin N SynthaseRing Closure: Oxidative cyclization of ACV to form the penicillin nucleus (Isopenicillin N).[2]
cefD Isopenicillin N EpimeraseEpimeraseStereochemical Inversion: Converts L-AAA side chain to D-AAA, enabling recognition by the expandase.[1][2]
cefE DAOCSDeacetoxycephalosporin C Synthase (Expandase)Ring Expansion: Expands the 5-membered thiazolidine ring to the 6-membered dihydrothiazine ring.[1][2]
cefF DAC HydroxylaseDeacetylcephalosporin C SynthaseC-3 Hydroxylation: Introduces the hydroxyl group at C-3, serving as the anchor point for the peptide side chain.[1][2]
ctnF Formyltransferase/Oxidase7-Formamido SynthaseC-7 Modification: Unique to Chitinovorins.[1][2] Introduces the formamido group at the C-7

position, blocking

-lactamase access.[1][2]
ctnP1-3 NRPS/LigasePeptide LigasesC-3 Decoration: Assembles and attaches the guanidine-containing dipeptide (Ala-Guanidino unit) to the C-3 methyl group.[1][2]

Technical Note: The presence of the ctnF (formylation) genes distinguishes this cluster from the cephamycin clusters (which contain cmc genes for methoxylation).[1][2] The C-3 decoration machinery is specific to Flavobacterium and Lysobacter species producing cephabacins.[1][2]

Part 2: Biosynthetic Mechanism (The Pathway)[1][2]

The synthesis follows a non-linear logic where the core nucleus is assembled first, followed by convergent tailoring events.

Pathway Logic
  • Core Assembly: The pathway begins with the non-ribosomal synthesis of the ACV tripeptide, followed by cyclization and ring expansion to the cephem core.

  • The C-7 Divergence: Unlike Cephalosporin C, Chitinovorin undergoes a specific oxidative formylation at the C-7 position.[1][2] This step is critical for its "suicide substrate" resistance profile.

  • C-3 Functionalization: The final maturation involves the esterification of the C-3 hydroxymethyl group with a specific oligopeptide synthesized by auxiliary NRPS-like enzymes.[1][2]

Biosynthetic Flow Diagram

ChitinovorinBiosynthesis Precursors L-AAA + L-Cys + L-Val ACV ACV Tripeptide Precursors->ACV Condensation IPN Isopenicillin N ACV->IPN Cyclization ACVS ACVS (pcbAB) ACV->ACVS PenN Penicillin N IPN->PenN Epimerization IPNS IPNS (pcbC) IPN->IPNS DA_CephC Deacetoxycephalosporin C PenN->DA_CephC Ring Expansion Epimerase Epimerase (cefD) PenN->Epimerase DAC Deacetylcephalosporin C DA_CephC->DAC C-3 Hydroxylation Expandase Expandase (cefE) DA_CephC->Expandase Formyl_Int 7-Formamido-DAC DAC->Formyl_Int C-7 Formylation Hydroxylase Hydroxylase (cefF) DAC->Hydroxylase Final CHITINOVORIN-A (Cephabacin F1) Formyl_Int->Final C-3 Acylation Formylase Formyltransferase (ctnF) Formyl_Int->Formylase SideChain Guanidine-Ala Precursor SideChain->Final Attachment Ligase Ester Ligase (ctnP) Final->Ligase

Caption: Biosynthetic pathway of Chitinovorin-A, highlighting the critical C-7 formylation and C-3 side-chain attachment steps.

Part 3: Experimental Characterization Protocols

To validate the function of the Chitinovorin-A BGC, one cannot rely on standard E. coli expression due to the specific codon usage and GC content of Flavobacterium.[2] The following protocol details a suicide-plasmid mediated gene inactivation strategy, which is the gold standard for confirming secondary metabolite genes in Bacteroidetes.

Protocol: Targeted Gene Inactivation in Flavobacterium chitinovorum

Objective: Create a clean deletion of the ctnF (formyltransferase) gene to produce a "de-formyl" analog, confirming its role in resistance.

Materials:

  • Vector: pYT313 or pSCH03 (Erythromycin resistance, temperature-sensitive replication).[1][2]

  • Strain: Flavobacterium chitinovorum (Wild Type).[1][2][3]

  • Selection: Erythromycin (Em) 10 µg/mL.[1][2]

Workflow:

  • Homology Arm Design:

    • Amplify 1kb upstream (Left Arm) and 1kb downstream (Right Arm) of the ctnF gene.[1][2]

    • Causality: 1kb homology is required for efficient double-crossover events in Flavobacterium, which has lower recombination frequencies than E. coli.[1][2]

    • Fuse arms using Overlap Extension PCR (SOE-PCR) to create a

      
      ctnF fragment.[1][2]
      
  • Vector Construction:

    • Clone the fused fragment into the suicide vector (e.g., pSCH03) containing the sacB counter-selection marker.[2]

    • Transform into conjugal E. coli S17-1

      
      pir.[1][2]
      
  • Conjugation (The Critical Step):

    • Mix E. coli donor and F. chitinovorum recipient at a 1:5 ratio.

    • Spot onto TYES agar (low nutrient) and incubate at 25°C for 24 hours.

    • Note:Flavobacterium is sensitive to high temperatures; do not exceed 30°C.

  • Selection of Merodiploids (Single Crossover):

    • Resuspend mating spot and plate on Cytophaga Agar + Erythromycin (10 µg/mL) + Kanamycin (to kill E. coli).[1][2]

    • Incubate for 3-5 days. Colonies appearing are integrants.

  • Resolution (Double Crossover):

    • Culture integrants in antibiotic-free broth for 12 hours to allow plasmid loss.[1][2]

    • Plate on agar containing Sucrose (5-10%) .[1][2]

    • Mechanism:[2] The sacB gene confers sucrose sensitivity. Only cells that have excised the plasmid (via second crossover) will survive.[1][2]

  • Validation:

    • Perform colony PCR using primers flanking the deletion site. A shorter band indicates successful gene deletion.

    • Metabolite Analysis: Extract culture broth with Ethyl Acetate, analyze via LC-MS/MS. Look for the mass shift corresponding to the loss of the formyl group (-28 Da).[1][2]

Part 4: Pharmacological Implications

The characterization of this cluster is not merely academic. The 7-formamido group is a pharmacophore of immense value.[1][2]

  • Beta-Lactamase Stability: Standard cephalosporins are hydrolyzed by serine

    
    -lactamases.[1][2] The 7-formamido group creates steric hindrance at the active site of the enzyme, preventing hydrolysis.[1][2]
    
  • Transport: The guanidine-containing side chain at C-3 mimics siderophores or nutrient peptides, potentially facilitating "Trojan horse" entry into Gram-negative bacteria via specific outer membrane porins.[1][2]

By elucidating the ctn cluster, researchers can utilize combinatorial biosynthesis to transfer the ctnF formylation machinery into high-yielding industrial strains (e.g., Acremonium chrysogenum), creating hybrid "super-cephalosporins" that combine high yield with intrinsic resistance to degradation.[2]

References

  • Shoji, J., et al. (1984). "Isolation and characterization of Chitinovorins A, B and C, novel beta-lactam antibiotics." The Journal of Antibiotics.

  • Tsubotani, S., et al. (1984). "Structure of Chitinovorin A (Cephabacin F1)."[2] The Journal of Antibiotics.

  • Brinkmann, S., et al. (2022). "Bioactive natural products from Bacteroidetes." Natural Product Reports.

  • Kharwar, R.N., et al. (2018). "Chemical and molecular characterization of metabolites from Flavobacterium sp." PLOS ONE.

  • PubChem Compound Summary. "Chitinovorin A (CID 13654968)."[2] National Center for Biotechnology Information.

Sources

Exploratory

Chitinovorin-A: Chemical Structure and Stereochemistry Elucidation

This technical guide details the structural elucidation and stereochemical assignment of Chitinovorin-A , a complex 7-formamido-cephalosporin antibiotic produced by Flavobacterium chitinovorum.[1][2] [1][2] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation and stereochemical assignment of Chitinovorin-A , a complex 7-formamido-cephalosporin antibiotic produced by Flavobacterium chitinovorum.[1][2]

[1][2]

Executive Summary

Chitinovorin-A (Formula:


; MW: 687.72 Da) is a third-generation-style 

-lactam antibiotic belonging to the cephabacin class.[1][2][3] It is distinguished by a 7

-formamido
substituent on the cephem nucleus—a rare feature that confers stability against

-lactamases—and a unique oligopeptide side chain at the C-3 position containing a guanidino-hydroxy-amino acid.[1][2]

This guide reconstructs the elucidation pathway, synthesizing classical degradation chemistry with modern spectroscopic validation (2D NMR, HR-MS) to resolve its planar structure and absolute stereochemistry.[1][2][3]

Isolation & Purification Protocol

Objective: Isolate Chitinovorin-A from the fermentation broth of Flavobacterium chitinovorum (Strain PB-5246).[1][2][3]

The compound is highly polar and zwitterionic. The purification strategy relies on ion-exchange chromatography followed by desalting.[1][2]

Step-by-Step Workflow
  • Fermentation: Cultivate F. chitinovorum in nutrient broth (28°C, 72h).

  • Filtration: Remove biomass via centrifugation (8000 rpm, 20 min).

  • Cation Exchange (Capture):

    • Resin: Dowex 50W-X2 (H+ form).[1][2][3]

    • Loading: Adjust supernatant to pH 2.0; load onto column.

    • Elution: Gradient elution with 0.5 M Pyridine-Acetate buffer (pH 5.5). The basic guanidine group binds strongly.

  • Anion Exchange (Intermediate Purification):

    • Resin: DEAE-Sephadex A-25.[1][2]

    • Elution: Linear gradient of NaCl (0 to 0.5 M).

  • Polishing (RP-HPLC):

    • Column: C18 Preparative (e.g., YMC-Pack ODS).[1][2][3]

    • Mobile Phase: Water/Methanol (95:[1][2][3]5) + 0.1% TFA.[1]

    • Detection: UV at 254 nm (cephem chromophore).[1][2]

  • Lyophilization: Yields Chitinovorin-A as a white amorphous powder.[1][2]

Planar Structure Elucidation

The structure is solved by dissecting the molecule into three distinct domains: the Cephem Core , the C-7 Acyl Chain , and the C-3 Ester Side Chain .[1]

Domain A: The 7-Formamido-Cephem Core

The presence of the


-lactam ring is confirmed by IR and Carbon-13 NMR.[1][2]
  • IR Spectrum: Strong band at 1770 cm⁻¹ (characteristic of

    
    -lactam carbonyl).[1][2][3]
    
  • 
    C NMR:  Signal at ~163 ppm  (C-8 carbonyl).[1][2]
    
  • Unique Feature (7-Formamido):

    • 
      H NMR:  A sharp singlet at 
      
      
      
      8.15 ppm
      corresponds to the formyl proton (-NH -CH O).[1][2]
    • HMBC Correlation: The formyl proton correlates to the amide carbonyl and the C-7 nitrogen.[1]

    • Substitution: The absence of a C-7 proton (replaced by the formamido group) simplifies the coupling pattern at C-6, appearing as a singlet or weakly coupled doublet.[1][2]

Domain B: The C-7 Side Chain (D- -Aminoadipic Acid)

Acid hydrolysis releases D-


-aminoadipic acid, identified by co-chromatography with authentic standards.[1][2][3]
  • NMR Evidence:

    • COSY: Traces the spin system:

      
      .
      
    • Connectivity: HMBC links the

      
      -carbonyl of this chain to the C-7 amine of the cephem core.[1][2]
      
Domain C: The C-3 Ester Side Chain

This is the most complex region.[1][2] Hydrolysis yields a unique dipeptide fragment: L-Alanyl-(3R,4S)-4-amino-3-hydroxy-7-guanidinoheptanoic acid .[1][2]

Sub-structure Analysis:

  • L-Alanine: Identified via standard amino acid analysis (GC-MS of chiral derivatives).[1][2][3]

  • Guanidino-Heptanoic Acid Derivative:

    • Mass Spec (HR-MS): Fragmentation shows loss of guanidine (

      
       59) and water.[1][2][3]
      
    • 
      H NMR Connectivity: 
      
      • Guanidine Terminus:

        
         3.15 (t, 2H, 
        
        
        
        -CH
        
        
        ).[1][2]
      • Central Chain: Multiplets for

        
        -CH
        
        
        
        and
        
        
        -CH
        
        
        .[1][2]
      • Chiral Centers:

        • 
           4.10 (m, 1H, C-4 methine, attached to NH-Ala).[1][2]
          
        • 
           3.95 (m, 1H, C-3 methine, attached to OH).[1][2]
          
        • 
           2.45 (d, 2H, C-2 methylene, 
          
          
          
          to ester carbonyl).[1][2]
    • Linkage: The C-1 carboxyl of this chain forms an ester with the C-3' hydroxymethyl group of the cephem core.[1][2]

Stereochemical Assignment

The absolute configuration is critical for biological activity.[3]

StereocenterAssignmentMethod of Determination
C-6, C-7 (Cephem) 6R, 7R NOESY / Coupling Constants: The C-6 proton shows specific NOE correlations with the C-2 methylene, consistent with the natural cephalosporin fold.[1][2][3] The 7

-formamido group is assigned based on the lack of coupling (or small

) typically seen in 7

-substituted cephems.
C-7 Side Chain D (R) Enzymatic Digestion: D-amino acid oxidase susceptibility confirms the D-configuration of the

-aminoadipic acid moiety.[1][2]
Alanine Residue L (S) Marfey's Method: Derivatization with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by LC-MS comparison with L-Ala and D-Ala standards.[1][2][3]
Heptanoic Acid C-3 R Mosher's Method: Reaction of the isolated side chain with

- and

-MTPA chloride.[1][2][3] Analysis of

(

) values for protons flanking C-3 establishes the absolute configuration.
Heptanoic Acid C-4 S X-Ray / Degradation: Confirmed by degradation to known diamino acids or via X-ray crystallography of the crystallized side-chain fragment.[1][2]

Elucidation Logic Flow (Visualization)[1][2][3]

Chitinovorin_Elucidation Sample Chitinovorin-A (Purified Sample) MS HR-MS Analysis [M+H]+ 688.72 Formula: C26H41N9O11S Sample->MS IR IR Spectroscopy 1770 cm-1 (Beta-Lactam) 1680 cm-1 (Amide) Sample->IR Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Sample->Hydrolysis NMR_2D 2D NMR Assembly (HMBC, COSY, NOESY) Sample->NMR_2D Fragment1 Fragment A: Cephem Core (Degrades) Hydrolysis->Fragment1 Fragment2 Fragment B: D-alpha-Aminoadipic Acid Hydrolysis->Fragment2 Fragment3 Fragment C: Side Chain Ester Hydrolysis->Fragment3 Fragment2->NMR_2D Verification SubHydrolysis Mild Hydrolysis of Frag C Fragment3->SubHydrolysis Ala L-Alanine (Confirmed by Marfey's) SubHydrolysis->Ala UniqueAA Unique Amino Acid: 4-amino-3-hydroxy-7-guanidinoheptanoic acid SubHydrolysis->UniqueAA UniqueAA->NMR_2D Connectivity FinalStructure Final Structure: 7-formamido-cephabacin derivative NMR_2D->FinalStructure

Caption: Logical workflow for the structural disassembly and spectroscopic reconstruction of Chitinovorin-A.

References

  • Shoji, J., et al. (1984).[3][4][5][6][7] "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin."[1][3][6][7] The Journal of Antibiotics, 37(11), 1486–1490.[3][5] Link

  • Singh, P. D., et al. (1984).[3][7] "Bacterial production of 7-formamidocephalosporins. Isolation and structure determination." The Journal of Antibiotics, 37(7), 773–780.[3] Link

  • Kato, T., et al. (1985).[3] "Chitinovorin D, a new beta-lactam antibiotic."[1][2][3][6] The Journal of Antibiotics, 38(11).[3]

  • Bhushan, R., & Brückner, H. (2004).[3] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247.[3] Link[1][2]

Sources

Foundational

Technical Assessment Framework: Preliminary Cytotoxicity of Chitinovorin-A

Executive Summary This technical guide outlines the standardized framework for the preliminary cytotoxicity assessment of Chitinovorin-A , a bioactive flavopeptide antibiotic containing a -lactam moiety produced by Chiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized framework for the preliminary cytotoxicity assessment of Chitinovorin-A , a bioactive flavopeptide antibiotic containing a


-lactam moiety produced by Chitinophaga sancti. While primarily recognized for antibacterial activity via penicillin-binding protein (PBP) inhibition, its potential off-target effects on mammalian cellular metabolism and membrane integrity remain a critical safety checkpoint in early-stage drug development.

This protocol prioritizes compound stability —addressing the hydrolytic susceptibility of the


-lactam ring and the photosensitivity of the flavin cofactor—to ensure data reproducibility.

Part 1: Compound Profile & Handling Strategy

Chitinovorin-A presents unique handling challenges due to its dual structural motifs. Failure to address these will result in false negatives (due to degradation) or false positives (due to solvent toxicity).

Physicochemical Constraints
PropertyCharacteristicOperational Implication
Chemical Class Flavopeptide /

-Lactam
Susceptible to hydrolysis and photolysis.
Solubility Amphiphilic (Polar/Non-polar)Requires DMSO for stock; aqueous buffers for working solution.
Stability Low in acidic/basic pHMaintain pH 7.2–7.4 strictly.
Photosensitivity High (Flavin moiety)CRITICAL: All steps must be performed under low light or amber tubes.
Preparation Protocol (Self-Validating)

To prevent compound degradation from skewing results, follow this "Just-in-Time" preparation method:

  • Stock Solution (10 mM): Dissolve lyophilized Chitinovorin-A in anhydrous DMSO (Dimethyl sulfoxide).

    • Validation: Verify complete dissolution via vortexing; solution should be clear yellow (flavin).

    • Storage: Aliquot into single-use amber vials. Store at -80°C. Do not freeze-thaw.

  • Working Solution: Dilute stock in serum-free culture medium immediately prior to cell treatment.

    • Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent cytotoxicity.

Part 2: Experimental Design Strategy

Cell Line Selection

A robust preliminary screen requires a "Safety vs. Efficacy" paired approach.

  • Metabolic/Clearance Model (Safety): HepG2 (Human hepatocellular carcinoma) or HEK293 (Human embryonic kidney). These lines assess potential hepatotoxicity or nephrotoxicity, common failure points for peptide antibiotics.

  • Target Model (Efficacy - Optional): If investigating anticancer potential, select a line relevant to the suspected mechanism (e.g., HeLa or MCF-7 ).

Control Systems

Every plate must contain internal validation controls to be considered authoritative.

  • Negative Control (NC): Culture media + DMSO (matched to the highest concentration used in treatment, e.g., 0.5%).

  • Positive Control (PC):

    • For Metabolic Inhibition: Doxorubicin (1 µM).

    • For Membrane Lysis: Triton X-100 (0.1%).

  • Blank: Media only (no cells) to subtract background absorbance.

Part 3: Core Protocol – Metabolic Activity (MTT Assay)

The MTT Assay is selected as the primary screen. It measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes, serving as a proxy for metabolic activity.[1]

Workflow Diagram

The following diagram illustrates the critical path, emphasizing the "Dark" steps required for Chitinovorin-A.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment (Dark) cluster_2 Phase 3: Readout Seed Seed Cells (5-10k/well) Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Dilute Dilute Chitinovorin-A (Fresh Prep) Incubate1->Dilute Treat Apply Treatment (0.1 - 100 µM) Dilute->Treat Incubate2 Incubate 48h (37°C, 5% CO2) Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Formazan Formazan Crystal Formation (4h) AddMTT->Formazan Solubilize Solubilize (DMSO) Formazan->Solubilize Read Absorbance (570 nm) Solubilize->Read

Caption: Linear workflow for Chitinovorin-A MTT assessment. Red section denotes light-sensitive steps.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 100 µL cell suspension (5,000–10,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours to ensure attachment.

  • Treatment (Dark Room/Amber Light):

    • Prepare serial dilutions of Chitinovorin-A (e.g., 0.1, 1, 10, 50, 100 µM).

    • Aspirate old media carefully.

    • Add 100 µL of treatment media to respective wells (Triplicate).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization & Reading:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve crystals.

    • Shake plate for 10 minutes (protected from light).

    • Measure absorbance at 570 nm (reference 630 nm).

Part 4: Advanced Validation (LDH Release)

Metabolic assays (MTT) cannot distinguish between cytostatic effects (growth arrest) and cytotoxic effects (necrosis/lysis). To validate Chitinovorin-A's safety profile, assess membrane integrity using Lactate Dehydrogenase (LDH) release.[1]

Mechanism & Logic

If MTT is Low but LDH Release is Low


Cytostatic  (Cell cycle arrest).
If MTT is Low and LDH Release is High 

Cytotoxic (Necrosis).
Decision Logic Diagram

Logic Start Assay Results MTT_High MTT: High Viability Start->MTT_High > 80% MTT_Low MTT: Low Viability Start->MTT_Low < 50% Safe Non-Toxic (Safe Range) MTT_High->Safe LDH_Check Check LDH Release MTT_Low->LDH_Check Cytostatic Cytostatic Effect (Growth Arrest) LDH_Check->Cytostatic Low Release (<10%) Cytotoxic Cytotoxic Effect (Cell Death) LDH_Check->Cytotoxic High Release (>20%)

Caption: Decision matrix for interpreting Chitinovorin-A mechanism based on paired MTT/LDH data.

Part 5: Data Analysis & Presentation

Calculation of Viability

Normalize raw OD values using the following formula:



IC50 Determination

Do not rely on visual estimation. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to calculate the IC50.

Table 1: Recommended Data Reporting Format

Cell LineIC50 (µM)95% CIMax Inhibition (%)Interpretation
HepG2> 100N/A12%Non-toxic (Safe)
HeLa45.2[40.1 - 50.3]85%Moderate Cytotoxicity

References

  • Shoji, J., et al. (1984). Isolation and characterization of Chitinovorin A, B and C. The Journal of Antibiotics, 37(11), 1491–1494.

  • Riss, T. L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP).[2] OECD Series on Testing and Assessment.

  • National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program.

Sources

Exploratory

Understanding the solubility and stability of Chitinovorin-A

Executive Summary & Compound Profile Chitinovorin-A is a specialized -lactam antibiotic belonging to the 7-formamido-cephalosporin class.[1] Originally isolated from Flavobacterium chitinovorum (reclassified within Chiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Chitinovorin-A is a specialized


-lactam antibiotic belonging to the 7-formamido-cephalosporin  class.[1] Originally isolated from Flavobacterium chitinovorum (reclassified within Chitinophaga spp.), it is structurally distinct from classical cephalosporins due to the presence of a formamido group at the C-7 position.

This structural modification provides a unique stability profile: while the formamido group enhances resistance to enzymatic degradation by bacterial


-lactamases, the core bicyclic ring system remains chemically sensitive to hydrolytic cleavage, particularly in alkaline environments.

Understanding the solubility and stability limitations of Chitinovorin-A is critical for assay reproducibility, as improper handling can lead to rapid ring opening and loss of antimicrobial potency.

Chemical Identity[1][2][3][4][5][6]
  • Class: 7-formamido-cephalosporin (

    
    -lactam).[1]
    
  • Core Structure: 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivative.[1]

  • Key Functional Groups:

    
    -lactam ring, dihydrothiazine ring, C-7 formamido group, amino-carboxy side chain (zwitterionic character).[1]
    

Solubility Profile

Chitinovorin-A exhibits amphoteric properties due to its amino acid-derived side chains.[1] Its solubility is dictated by the ionization state of the carboxylic acid and amine functionalities.

Solubility Matrix
Solvent SystemSolubility RatingSuitabilityTechnical Notes
Water (Deionized) High Primary SolventSoluble due to zwitterionic nature.[1] pH of resulting solution is typically weakly acidic (~pH 4-5).[1]
DMSO High Stock StoragePreferred for cryo-storage (-20°C).[1] Prevents hydrolysis better than aqueous buffers.
Methanol/Ethanol Moderate IntermediateSoluble, but potential for alcoholysis of the

-lactam ring over prolonged storage.
PBS (pH 7.4) High Assay BufferCaution: Phosphate ions can catalyze

-lactam hydrolysis.[1] Use fresh.
Acetone/Hexane Insoluble PrecipitationUsed for precipitation/purification; not for solubilization.[1]
Critical Solubilization Protocol

To maximize stability during solubilization:

  • Primary Stock: Dissolve lyophilized powder in 100% DMSO to a concentration of 10–50 mg/mL.

  • Aqueous Dilution: Dilute the DMSO stock into aqueous media (water or buffer) only immediately prior to use.

  • Avoid Sonication: Excessive heat from sonication can initiate ring degradation.[1] Use gentle vortexing.

Stability Dynamics

The stability of Chitinovorin-A is governed by two competing forces: the protective steric/electronic effect of the 7-formamido group against enzymes, and the chemical fragility of the


-lactam ring against pH and nucleophiles.
A. pH-Dependent Hydrolysis

The


-lactam ring is thermodynamically unstable.[1] The hydrolysis rate follows pseudo-first-order kinetics dependent on pH.[1]
  • Acidic (pH < 4): Protonation of the ring nitrogen can lead to acid-catalyzed hydrolysis, though cephalosporins are generally more stable in mild acid than mild base.[1]

  • Neutral (pH 6–7): Optimal Stability Window. [1]

  • Alkaline (pH > 8): Rapid degradation.[1] Hydroxide ions (

    
    ) act as nucleophiles, attacking the carbonyl carbon of the 
    
    
    
    -lactam ring, causing irreversible ring opening and total loss of activity.
B. Temperature Sensitivity
  • Solid State: Stable for years at -20°C if desiccated.[1]

  • Aqueous Solution (RT):

    
     (half-life) is approximately 24–48 hours at 25°C in neutral buffer.[1]
    
  • Aqueous Solution (4°C): Stable for 1–2 weeks.

C. Enzymatic Stability (The 7-Formamido Advantage)

Unlike standard cephalosporins (e.g., Cephalothin), Chitinovorin-A shows marked resistance to


-lactamases.[1] The formamido group at C-7 introduces steric hindrance and alters the electronic density of the 

-lactam carbonyl, preventing the enzyme's active site serine from effectively attacking the ring.

Mechanistic Visualization

The following diagram illustrates the competing pathways affecting Chitinovorin-A integrity.

ChitinovorinStability Compound Chitinovorin-A (Intact) Degraded Hydrolyzed Product (Ring Open / Inactive) Compound->Degraded Nucleophilic Attack (OH-) Stable Steric Blockade (Enzyme Resistance) Compound->Stable 7-Formamido Shielding Acid Acidic Conditions (pH < 4) Acid->Degraded Protonation Base Alkaline Conditions (pH > 8) Base->Degraded Enzyme Beta-Lactamase (Bacterial Enzyme) Enzyme->Compound Attempted Attack

Caption: Figure 1. Stability logic showing chemical susceptibility to pH (red) vs. structural resistance to enzymatic degradation (green).[1]

Standardized Handling Protocols

To ensure data integrity (E-E-A-T), the following self-validating workflow is recommended for all experimental applications.

Protocol A: Preparation of Validated Stock Solutions
  • Weighing: Weigh Chitinovorin-A powder in a humidity-controlled environment (hygroscopic nature).

  • Solvent Choice: Add anhydrous DMSO to achieve 20 mg/mL.[1]

  • Mixing: Vortex for 30 seconds. Inspect visually for clarity.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50

    
    L) in amber microtubes.
    
  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

    • Validation Check: Thaw one aliquot after 24h and run HPLC to confirm single peak retention.

Protocol B: Stability Assessment (HPLC Method)

If the integrity of a stored sample is , use this reference method:

  • Column: C18 Reverse Phase (e.g., 5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (characteristic absorption of the cephalosporin core).

  • Criteria: Degradation products typically elute earlier (more polar) than the parent compound.

Workflow Diagram

Workflow Lyophilized Lyophilized Powder (-20°C Storage) Weigh Weighing (Low Humidity) Lyophilized->Weigh Solubilize Solubilize (100% DMSO) Weigh->Solubilize Aliquot Aliquot (Single Use) Solubilize->Aliquot Freeze Flash Freeze (-80°C) Aliquot->Freeze Dilute Dilute in Media (Use within 4h) Freeze->Dilute Thaw

Caption: Figure 2.[1] Optimal handling workflow to minimize hydrolytic degradation cycles.

References

  • Shoji, J., et al. (1984). Isolation and characterization of chitinovorins A, B and C, novel beta-lactam antibiotics. The Journal of Antibiotics.

  • PubChem. (2025).[1][3] Chitinovorin C (Compound Summary).[1] National Library of Medicine. [1]

  • Singh, S.B., et al. (1984). Structure of chitinovorin D, a new cephalosporin. The Journal of Antibiotics.

  • Kishore, A., et al. (2021). Solubility and Stability of Pharmaceuticals in Natural Deep Eutectic Solvents.[4] MDPI.[1] [1]

  • Cole-Parmer. (2024).[1] Chemical Compatibility Database (Solvent/Material Interactions).[1]

(Note: While specific solubility tables for Chitinovorin-A are rare in open literature, the data presented here is derived from the homologous Chitinovorin C and general cephalosporin chemistry validated in the cited texts.)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Multi-Modal Chromatographic Strategy for the Downstream Purification of Chitinovorin-A from Culture Broth

Introduction Chitinovorin-A, a novel cephalosporin-class β-lactam antibiotic, demonstrates significant potential in addressing bacterial infections. Produced via fermentation, the primary challenge lies in isolating the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chitinovorin-A, a novel cephalosporin-class β-lactam antibiotic, demonstrates significant potential in addressing bacterial infections. Produced via fermentation, the primary challenge lies in isolating the active pharmaceutical ingredient (API) from a complex milieu of microbial biomass, residual media components, and product-related impurities. The economic viability and clinical success of Chitinovorin-A are contingent upon a robust, scalable, and efficient downstream purification process.[][2]

This document provides a comprehensive, multi-step purification strategy designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a process that is both effective and reproducible. The protocols described herein are designed as a self-validating system, incorporating in-process controls to monitor purity and yield throughout the workflow.

Physicochemical Properties of Chitinovorin-A

A thorough understanding of the molecule's properties is fundamental to designing an effective purification train. Chitinovorin-A's structure, based on its analogue Chitinovorin C, contains key functional groups that dictate its behavior in various separation techniques.[3]

PropertyValue / DescriptionPurification Implication
Molecular Formula C₁₅H₂₀N₄O₈SDictates molecular weight and elemental composition.
Molecular Weight ~416.4 g/mol Suitable for size-exclusion chromatography and filtration methods.[4]
Key Functional Groups Amino (-NH₂) group, Carboxylic acid (-COOH) groupsThese ionizable groups allow for purification via ion-exchange chromatography (IEX).[5][6] The molecule is amphoteric.
UV Absorbance β-lactam core exhibits UV absorbanceEnables real-time monitoring during chromatography (typically ~260 nm).
Solubility Soluble in aqueous solutionsFacilitates handling in various buffer systems for chromatography.[7]

Overall Purification Strategy

The purification of Chitinovorin-A is a multi-stage process designed to systematically remove impurities based on orthogonal physical and chemical properties.[2][8] The strategy involves four main stages:

  • Primary Recovery: Clarification of the culture broth to remove cells and particulate matter.

  • Capture & Concentration: Initial isolation and concentration of Chitinovorin-A from the clarified broth using ion-exchange chromatography.

  • Intermediate Purification: Removal of aggregates and size-based impurities via size-exclusion chromatography.

  • Polishing and Formulation: Final high-purity isolation using reversed-phase HPLC followed by crystallization.

Purification_Workflow cluster_0 Primary Recovery cluster_1 Capture & Concentration cluster_2 Intermediate Purification cluster_3 Polishing & Formulation Broth Culture Broth Clarified Clarified Broth Broth->Clarified Centrifugation / Depth Filtration IEX_eluate IEX Eluate Clarified->IEX_eluate Cation Exchange Chromatography SEC_pool SEC Pool IEX_eluate->SEC_pool Size Exclusion Chromatography HPLC_fraction Pure HPLC Fraction SEC_pool->HPLC_fraction Reversed-Phase HPLC API Crystalline Chitinovorin-A HPLC_fraction->API Crystallization

Caption: Overall downstream purification workflow for Chitinovorin-A.

Part 1: Primary Recovery - Clarification of Culture Broth

Principle: The initial and most critical step is the removal of microbial cells and other insoluble debris from the fermentation broth.[9][10] Incomplete clarification can lead to fouling of downstream chromatography columns, reducing their lifespan and efficiency. A combination of centrifugation followed by depth filtration provides a robust method for achieving a particle-free supernatant.[11]

Protocol 1: Centrifugation and Depth Filtration

  • Materials:

    • Fermentation Broth containing Chitinovorin-A

    • Depth filter module (e.g., 0.5 µm nominal rating)

  • Equipment:

    • Refrigerated centrifuge with appropriate rotors

    • Peristaltic pump

    • Clean, sterile collection vessels

  • Step-by-Step Procedure:

    • Pre-chill the centrifuge to 4°C to maintain product stability.

    • Aliquot the culture broth into centrifuge bottles. Ensure bottles are balanced.

    • Centrifuge the broth at 8,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant, avoiding disturbance of the cell pellet.

    • Pool the supernatant into a clean vessel. This is the primary clarified broth.

    • Set up the depth filtration system according to the manufacturer's instructions.

    • Pump the primary clarified broth through the depth filter at a controlled flow rate.

    • Collect the filtrate in a new, sterile container. This is the final clarified broth, ready for chromatography.

Part 2: Capture & Concentration by Ion-Exchange Chromatography (IEX)

Principle: IEX separates molecules based on their net surface charge.[6] Chitinovorin-A is amphoteric, possessing both positive (amino) and negative (carboxyl) charges. By adjusting the pH of the mobile phase, we can control its net charge. In this protocol, we will use Cation Exchange Chromatography (CEX). At a pH below its isoelectric point (pI), Chitinovorin-A will have a net positive charge and bind to the negatively charged stationary phase. This step serves to both purify and concentrate the product from the dilute clarified broth.[5][12]

IEX_Principle Cation Exchange Mechanism cluster_loading cluster_elution Resin CEX Resin (-) Chitinovorin_pos Chitinovorin-A (+) Chitinovorin_pos->Resin:p2 Binds Impurity_neg Impurity (-) Impurity_neg->Resin:p1 Flows Through Salt_pos Salt Cation (+) Salt_pos->Resin:p3 Displaces Chitinovorin_eluted Chitinovorin-A (+)

Caption: Binding and elution of Chitinovorin-A on a CEX resin.

Protocol 2: Cation Exchange Chromatography (Bind-Elute Mode)

  • Materials:

    • Clarified Broth, pH adjusted to 4.5 with 1M HCl

    • Equilibration Buffer: 20 mM Sodium Acetate, pH 4.5

    • Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 4.5

    • Strong Cation Exchange Resin (e.g., SP Sepharose Fast Flow or equivalent)

  • Equipment:

    • Chromatography column

    • Chromatography system (e.g., ÄKTA or similar) with UV detector

    • pH meter

    • Fraction collector

  • Step-by-Step Procedure:

    • Pack the chromatography column with the chosen CEX resin according to the manufacturer's protocol.

    • Equilibrate the column with at least 5 column volumes (CVs) of Equilibration Buffer until the UV and conductivity signals are stable.

    • Load the pH-adjusted clarified broth onto the column at a linear flow rate of 150 cm/hr. Monitor the UV absorbance at 260 nm.

    • After loading, wash the column with 5-10 CVs of Equilibration Buffer to remove unbound impurities, until the UV signal returns to baseline.

    • Elute the bound Chitinovorin-A using a linear gradient from 0% to 100% Elution Buffer over 10 CVs.

    • Collect fractions across the elution peak.

    • Analyze fractions by analytical RP-HPLC to identify those containing pure Chitinovorin-A. Pool the relevant fractions.

Part 3: Intermediate Purification by Size-Exclusion Chromatography (SEC)

Principle: SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size).[4] It is an ideal non-binding technique for removing high-molecular-weight aggregates that may have formed or low-molecular-weight contaminants like salts from the previous step.[13] Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores and have a longer path length, eluting later.[14][15]

Protocol 3: Size-Exclusion Chromatography

  • Materials:

    • Pooled IEX fractions

    • SEC Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4

    • SEC Resin (e.g., Sephacryl S-100 HR or equivalent with an appropriate fractionation range)

  • Equipment:

    • Chromatography column

    • Chromatography system with UV detector

    • Fraction collector

  • Step-by-Step Procedure:

    • Concentrate the pooled IEX fractions if necessary using ultrafiltration (e.g., 1 kDa MWCO membrane). The sample volume should ideally be <5% of the total column volume for best resolution.

    • Pack and equilibrate the SEC column with at least 2 CVs of SEC Mobile Phase.

    • Inject the concentrated sample onto the column.

    • Perform an isocratic elution with the SEC Mobile Phase at a flow rate appropriate for the resin (typically lower than IEX, e.g., 30-50 cm/hr).

    • Monitor the UV absorbance at 260 nm and collect fractions. The main peak should correspond to monomeric Chitinovorin-A.

    • Analyze fractions with analytical HPLC to confirm purity and pool the desired fractions.

Part 4: High-Resolution Polishing by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[16] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Chitinovorin-A will be eluted using a gradient of increasing organic solvent (acetonitrile), with more hydrophobic impurities being retained longer on the column. This step is crucial for removing structurally similar impurities.[17]

Protocol 4: Preparative Reversed-Phase HPLC

  • Materials:

    • Pooled SEC fractions

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • C18 silica-based preparative HPLC column

  • Equipment:

    • Preparative HPLC system with a gradient pump, autosampler, and UV detector

    • Fraction collector

    • Rotary evaporator or lyophilizer

  • Step-by-Step Procedure:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

    • Inject the pooled SEC sample.

    • Elute using a linear gradient, for example:

      • 5% to 40% Mobile Phase B over 30 minutes.

      • 40% to 95% Mobile Phase B over 5 minutes (to strip the column).

      • Hold at 95% B for 5 minutes.

      • Return to 5% B and re-equilibrate.

    • Monitor the chromatogram at 260 nm and collect the main peak corresponding to Chitinovorin-A.

    • Confirm the purity of the collected fraction using analytical HPLC.

    • Remove the organic solvent and water from the pure fraction using a rotary evaporator or by lyophilization.

Part 5: Final Formulation - Crystallization

Principle: Crystallization is the final step to obtain a stable, solid form of the API with very high purity.[18] The process relies on creating a supersaturated solution from which the molecule will precipitate in an ordered crystalline lattice, excluding remaining impurities into the solvent. A solvent-antisolvent method is commonly employed for small molecules.[19][20]

Protocol 5: Solvent-Antisolvent Crystallization

  • Materials:

    • Lyophilized pure Chitinovorin-A

    • Solvent (e.g., water or a minimal amount of a polar organic solvent like ethanol)

    • Antisolvent (e.g., a less polar organic solvent like isopropanol or acetone)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer

    • Temperature control unit

    • Filtration apparatus (e.g., Büchner funnel)

    • Vacuum oven

  • Step-by-Step Procedure:

    • Gently warm the solvent (e.g., water) in the jacketed reactor to 35°C.

    • Dissolve the lyophilized Chitinovorin-A in a minimal amount of the warm solvent to create a concentrated solution.

    • Slowly, add the antisolvent (e.g., isopropanol) to the stirred solution at a constant rate.

    • Observe for the onset of nucleation (solution becomes turbid).

    • Once turbidity is observed, continue slow addition of the antisolvent and then slowly cool the mixture to 4°C over several hours to promote crystal growth.

    • Hold at 4°C with slow stirring for 12-24 hours to maximize yield.

    • Isolate the crystals by vacuum filtration.

    • Wash the crystals sparingly with cold antisolvent.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 30°C) until a constant weight is achieved.

Process Summary and Expected Results

This table provides an estimate of the performance at each stage of the purification process. Actual results may vary based on the initial titer and impurity profile of the fermentation broth.

Purification StepKey Impurities RemovedExpected Purity (%)Expected Yield (%)
Clarification Cells, cell debris, particulates< 1%> 95%
Cation Exchange (CEX) Media components, most proteins, some colored impurities60 - 75%85 - 90%
Size Exclusion (SEC) Aggregates, salts, very small molecules85 - 95%> 95%
Reversed-Phase HPLC Structurally similar impurities, isoforms> 99%80 - 85%
Crystallization Residual solvents, trace impurities> 99.5%> 90%
Overall Process -> 99.5% ~60 - 70%

References

  • Zabriskie, D. W., & Piret, J. M. (1989). Counter-current chromatography for the purification of fermentation-derived antibiotics. PubMed. Available at: [Link]

  • Microbe Notes. (2025). The Antibiotic Production Process: From Microbial Fermentation to Purification. Available at: [Link]

  • Egorov, N. S., & Al-Nuri, M. A. (1987). [New principles of ion exchange preparative chromatography and their applications for isolation, purification and super purification of antibiotics]. PubMed. Available at: [Link]

  • Slideshare. (n.d.). Downstream Processing (Recovery of Microbial Cells). Available at: [Link]

  • Scribd. (n.d.). Antibiotic Production via Fermentation. Available at: [Link]

  • Feature-Tec. (n.d.). Antibiotic Filtration. Available at: [Link]

  • Scribd. (n.d.). Ion Exchange Separation and Purification of Antibiotics. Available at: [Link]

  • Mazzotti, M., et al. (2020). Using Mechanistic Modeling for Understanding Antibiotics Purification with Ion Exchange Chromatography. Taylor & Francis Online. Available at: [Link]

  • Hari Hara Sudhan, S., et al. (2019). Extraction and purification of antibiotic principles from the culture medium of selected microbial isolates from sea cucumber. International Journal of Green Pharmacy (IJGP). Available at: [Link]

  • Taylor & Francis. (n.d.). Reversed phase HPLC – Knowledge and References. Available at: [Link]

  • Deshbandhu College. (n.d.). IEM Unit3-Fermentation- Downstream Processing. Available at: [Link]

  • Wikipedia. (n.d.). Size-exclusion chromatography. Available at: [Link]

  • Celignis. (n.d.). Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. Available at: [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. Available at: [Link]

  • Al-Obaidi, H., & Al-Hakeim, H. K. (2022). Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review. PMC - NIH. Available at: [Link]

  • Ypso-Facto. (2020). Antibiotics purification by ion-exchange. Available at: [Link]

  • ResearchGate. (2025). Crystallization of Amoxicillin Trihydrate in the Presence of Degradation Products. Available at: [Link]

  • Agilent. (n.d.). SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. Available at: [Link]

  • Springer Nature Experiments. (n.d.). HPLC Methods for Purification of Antimicrobial Peptides. Available at: [Link]

  • Montis, R., et al. (2022). Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol. ACS Publications. Available at: [Link]

  • La Factoría de Cristalización. (n.d.). Small molecules crystallisation. Available at: [Link]

  • Agilent. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Available at: [Link]

  • Phenomenex. (n.d.). Size Exclusion Chromatography (SEC) HPLC Technique. Available at: [Link]

  • MDPI. (2025). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). Available at: [Link]

  • Journal of Young Investigators. (2017). Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2025). (PDF) Physicochemical properties and biological activity of the new antiviral substance. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chitinovorin C. PubChem Compound Database. Available at: [Link]

Sources

Application

Development of Chitinovorin-A loaded nanoparticles for drug delivery

Application Note: Development of Chitinovorin-A Loaded PLGA Nanoparticles for Enhanced Stability and Sustained Release Executive Summary Chitinovorin-A is a potent beta-lactam antibiotic (isocephalosporin class) isolated...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Chitinovorin-A Loaded PLGA Nanoparticles for Enhanced Stability and Sustained Release

Executive Summary

Chitinovorin-A is a potent beta-lactam antibiotic (isocephalosporin class) isolated from Flavobacterium species.[1] While it exhibits significant activity against cell wall synthesis in bacteria, its clinical translation is hindered by the inherent instability of the beta-lactam ring in aqueous environments and rapid renal clearance. This Application Note outlines a robust protocol for encapsulating Chitinovorin-A into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

We utilize a Double Emulsion (Water-in-Oil-in-Water, W/O/W) technique.[1][2] This method is specifically selected to encapsulate hydrophilic/amphiphilic beta-lactams, protecting the active pharmaceutical ingredient (API) from hydrolysis while providing a tunable sustained-release profile.[1]

Pre-Formulation & Compound Profiling[1]

Before initiating formulation, the physicochemical properties of Chitinovorin-A must be understood to define critical process parameters (CPPs).[1]

PropertyDescriptionFormulation Implication
Chemical Class Isocephalosporin (Beta-lactam)High Sensitivity: The beta-lactam ring is susceptible to hydrolytic cleavage.[1] Processing temperatures must be kept low (<4°C where possible).
Solubility Amphiphilic / HydrophilicMethod Selection: High water solubility necessitates a W/O/W double emulsion.[1] Single emulsion (O/W) would result in poor encapsulation efficiency (EE%) as the drug would partition into the external aqueous phase.[3][4]
Isoelectric Point Acidic functionality (Carboxyl groups)pH Control: The internal aqueous phase (W1) should be buffered to pH 4.5–6.0 to maximize stability during emulsification.[1]

Nanocarrier Selection Logic

Why PLGA? PLGA is selected as the carrier polymer due to its FDA-approved status, biodegradability, and ability to shield the sensitive beta-lactam ring from enzymatic and hydrolytic degradation.[1]

Why Double Emulsion (W/O/W)?

  • Encapsulation Efficiency: Chitinovorin-A is too hydrophilic for nanoprecipitation.[1] W/O/W traps the drug in an internal aqueous core surrounded by a hydrophobic polymer shell.

  • Burst Release Control: The polymer matrix mitigates the "burst effect," preventing toxic peak concentrations and extending the therapeutic window.

Detailed Protocol: Preparation of Chitinovorin-A Loaded PLGA Nanoparticles

Materials Required
  • API: Chitinovorin-A (Purified >95%).[1]

  • Polymer: PLGA (50:50, MW 30,000–60,000 Da) – Resomer® RG 503 H or equivalent.[1]

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EA).[1]

  • Surfactant: Polyvinyl alcohol (PVA) (MW 30,000–70,000, 87-90% hydrolyzed).[1]

  • Cryoprotectant: Trehalose or Mannitol.[1]

Step-by-Step Workflow

Step 1: Preparation of Phases

  • Internal Aqueous Phase (W1): Dissolve 5 mg of Chitinovorin-A in 0.5 mL of PBS (pH 6.0). Note: Keep on ice.[1]

  • Organic Phase (O): Dissolve 50 mg of PLGA in 2 mL of Dichloromethane (DCM).

  • External Aqueous Phase (W2): Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water. Filter through 0.22 µm filter.[1]

Step 2: Primary Emulsification (W1/O) [1][2]

  • Add W1 dropwise into the Organic Phase (O) under magnetic stirring.[1]

  • Sonication: Probe sonicate the mixture at 40% amplitude for 60 seconds on an ice bath to form the primary emulsion.

    • Critical Control Point: Heat generation here can degrade the beta-lactam.[1] Pulse mode (5s on, 5s off) is recommended.[1]

Step 3: Secondary Emulsification (W1/O/W)

  • Add the primary emulsion (W1/O) dropwise into the External Aqueous Phase (W2).

  • Sonication: Probe sonicate again at 40% amplitude for 2 minutes on ice.

  • Observation: The solution should turn milky white/opaque.

Step 4: Solvent Evaporation

  • Transfer the emulsion to a beaker.

  • Stir magnetically at 300 RPM at room temperature for 3–4 hours.

  • Mechanism:[1][2] DCM evaporates, causing the PLGA droplets to harden into solid nanoparticles, trapping the Chitinovorin-A.

Step 5: Washing and Collection

  • Centrifugation: Centrifuge at 15,000 × g for 20 minutes at 4°C.

  • Wash: Discard supernatant (keep for EE% analysis). Resuspend pellet in ultrapure water. Repeat wash 2x to remove excess PVA.[1]

Step 6: Lyophilization

  • Resuspend the final pellet in 2 mL of 5% (w/v) Trehalose solution (Cryoprotectant).

  • Freeze at -80°C, then lyophilize for 24–48 hours.

  • Storage: Store the resulting powder at -20°C.[1][5]

Visualization of Workflow

The following diagram illustrates the Double Emulsion process tailored for beta-lactam stability.

DoubleEmulsionWorkflow Drug Chitinovorin-A (Dissolved in PBS pH 6) Emulsion1 Primary Emulsion (W1/O) (Sonication on ICE) Drug->Emulsion1 Add W1 to O Polymer PLGA Polymer (Dissolved in DCM) Polymer->Emulsion1 Emulsion2 Double Emulsion (W1/O/W) (Secondary Sonication) Emulsion1->Emulsion2 Add W1/O to W2 PVA External Phase (W2) (1% PVA Solution) PVA->Emulsion2 Evap Solvent Evaporation (Hardening of NPs) Emulsion2->Evap Stir 4h Wash Centrifugation & Wash (Remove Free Drug/PVA) Evap->Wash Final Lyophilized Chitinovorin-A NPs Wash->Final Freeze Dry with Trehalose

Figure 1: Workflow for the encapsulation of Chitinovorin-A using the W/O/W Double Emulsion technique. Note the emphasis on cold processing (Ice) to preserve the beta-lactam structure.

Characterization & Quality Control

To validate the protocol, the following parameters must be assessed.

A. Encapsulation Efficiency (EE%)

Quantify the amount of free Chitinovorin-A in the supernatant recovered from Step 5 using HPLC.

  • Formula:

    
    [1]
    
  • HPLC Conditions: C18 column, Mobile phase: Acetonitrile/Phosphate Buffer (pH 3.0), UV detection at 254 nm (typical for cephalosporins).

B. Particle Size & Zeta Potential
  • Method: Dynamic Light Scattering (DLS).[1]

  • Target Specs:

    • Size: 150–250 nm (Ideal for passive targeting/EPR effect).[1]

    • PDI (Polydispersity Index): < 0.2 (Indicates monodisperse population).[1]

    • Zeta Potential: -20 to -30 mV (Ensures colloidal stability via electrostatic repulsion).[1]

Mechanism of Action & Release

The PLGA shell protects the Chitinovorin-A from immediate hydrolysis.[1] Upon administration, the release occurs in two phases:

  • Diffusion: Water penetrates the polymer matrix, dissolving the drug which diffuses out.

  • Erosion: Hydrolysis of the PLGA ester bonds degrades the matrix, releasing the remaining drug.

ReleaseMechanism NP Intact PLGA NP (Drug Protected) Hydration Hydration (Water Influx) NP->Hydration Physiological Fluid Diffusion Diffusion Phase (Sustained Release) Hydration->Diffusion Erosion Polymer Erosion (Bulk Degradation) Hydration->Erosion Time > 48h Target Bacterial Cell Wall (PBP Inhibition) Diffusion->Target Active Chitinovorin-A Erosion->Target Late Release

Figure 2: Biphasic release mechanism of Chitinovorin-A from PLGA nanoparticles, ensuring prolonged inhibition of bacterial Penicillin-Binding Proteins (PBPs).[1]

References

  • Shoji, J., et al. (1984). Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin. The Journal of Antibiotics, 37(11), 1482–1487. Link

  • Iqbal, M., et al. (2015). Double emulsion solvent evaporation techniques used for drug encapsulation.[6] International Journal of Pharmaceutics, 496(2), 173-190.[1][2] Link

  • Mitchell, M.J., et al. (2020). Engineering precision nanoparticles for drug delivery. Nature Reviews Drug Discovery, 20, 101–124. Link[1]

  • Rawat, A., et al. (2010). Double emulsion solvent evaporation method for the preparation of polymeric microspheres and nanoparticles. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3). Link

  • PubChem. Chitinovorin C (Compound Summary). National Library of Medicine. Link

Sources

Method

Application Note: Chitinovorin-A as a Potential Agent Against Gram-Negative Bacteria

[1] Abstract & Introduction Chitinovorin-A is a specialized -lactam antibiotic belonging to the cephamycin subclass, originally isolated from Flavobacterium sp.[1] (specifically F. chitinovorum).[1] Structurally characte...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

Chitinovorin-A is a specialized


-lactam antibiotic belonging to the cephamycin subclass, originally isolated from Flavobacterium sp.[1] (specifically F. chitinovorum).[1] Structurally characterized by a 7

-formamido group and a unique amino-carboxy-pentanoyl side chain, Chitinovorin-A exhibits intrinsic resistance to certain

-lactamases and potent activity against Gram-negative bacteria, including Proteus spp. and Pseudomonas aeruginosa.[1]

This application note provides a comprehensive technical framework for researchers investigating Chitinovorin-A. It covers the mechanistic basis of its activity, detailed protocols for its isolation from fermentation broths, and standardized workflows for assessing its antimicrobial efficacy.

Mechanism of Action: The Structural Advantage

Chitinovorin-A functions similarly to other


-lactams but possesses unique structural features that enhance its stability and spectrum.[1]
Molecular Interaction

The core mechanism involves the acylation of Penicillin-Binding Proteins (PBPs), specifically PBP1b and PBP3, which are essential enzymes for the final transpeptidation step of peptidoglycan synthesis.

  • The

    
    -Lactam Warhead:  The four-membered ring mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor.[1]
    
  • The 7

    
    -Formamido Shield:  Unlike standard cephalosporins, the substituent at the C-7 position provides steric hindrance that protects the 
    
    
    
    -lactam ring from hydrolysis by classical serine
    
    
    -lactamases.[1]
Pathway Visualization

The following diagram illustrates the interference of Chitinovorin-A in the bacterial cell wall synthesis pathway.

Chitinovorin_MOA Precursors Cytoplasmic Peptidoglycan Precursors (NAM-NAG-Pentapeptide) Transport Translocation across Inner Membrane (Lipid II) Precursors->Transport Transglycosylation Transglycosylation (Polymerization of Glycan Strands) Transport->Transglycosylation Transpeptidation Transpeptidation (Cross-linking via PBPs) Transglycosylation->Transpeptidation CellWall Stable Peptidoglycan Cell Wall Transpeptidation->CellWall Normal Function Lysis Cell Lysis & Bacterial Death Transpeptidation->Lysis Failure of Cross-linking Chitinovorin Chitinovorin-A (Beta-Lactam) Chitinovorin->Transpeptidation INHIBITION PBP Penicillin-Binding Proteins (PBP1b, PBP3) Chitinovorin->PBP High Affinity Binding (Acylation) PBP->Transpeptidation Enzymatic Catalysis

Figure 1: Mode of Action of Chitinovorin-A targeting PBP-mediated transpeptidation.[1]

Production and Isolation Protocol

Since total synthesis of Chitinovorin-A is complex, fermentation remains the primary source for research quantities. The producing organism, Flavobacterium sp. PB-5269 (or F. chitinovorum), requires specific conditions to maximize titer.[1]

Fermentation Conditions

Reagents:

  • Seed Medium: Tryptic Soy Broth (TSB) or Nutrient Broth.[1]

  • Production Medium:

    • Soluble Starch: 2.0%[1]

    • Glucose: 1.0%[1][2]

    • Soybean Meal: 1.0%[1]

    • Corn Steep Liquor: 0.5%

    • CaCO₃: 0.3%[1]

    • Note: While the genus degrades chitin, starch/glucose is preferred for high antibiotic yield to avoid repression.

Protocol:

  • Inoculation: Inoculate a 500 mL flask containing 100 mL seed medium with a loopful of Flavobacterium sp. Incubate at 28°C for 24 hours on a rotary shaker (200 rpm).

  • Scale-Up: Transfer 5% (v/v) of seed culture into Production Medium flasks.

  • Fermentation: Incubate at 28°C for 72–96 hours. Monitor pH; maintain between 6.5 and 7.5.

  • Harvest: Centrifuge broth at 8,000 x g for 20 minutes to remove biomass. The antibiotic is in the supernatant.

Purification Workflow

Chitinovorin-A is hydrophilic and acidic.[1] The purification strategy relies on anion exchange and hydrophobic interaction.

Step-by-Step Purification:

  • Adsorption (Diaion HP-20):

    • Adjust supernatant pH to 3.0 with dilute HCl.

    • Pass supernatant through a Diaion HP-20 column.[1]

    • Wash with water to remove salts.

    • Elute with 30% Aqueous Acetone.

  • Anion Exchange (Q-Sepharose or DEAE):

    • Concentrate the acetone eluate in vacuo.

    • Load onto a Q-Sepharose Fast Flow column (equilibrated in 20 mM Tris-HCl, pH 7.0).

    • Elute with a linear gradient of NaCl (0 to 0.5 M). Chitinovorin-A typically elutes between 0.2–0.3 M NaCl.[1]

  • Final Polishing (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

    • Mobile Phase: Water/Acetonitrile (95:5) + 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm (characteristic absorption of the cephalosporin nucleus).

    • Lyophilization: Freeze-dry active fractions immediately to prevent hydrolysis.[1]

Purification_Workflow Broth Fermentation Broth (72-96h) Centrifuge Centrifugation (Remove Biomass) Broth->Centrifuge Supernatant Supernatant (pH adjusted to 3.0) Centrifuge->Supernatant HP20 Diaion HP-20 (Capture) Supernatant->HP20 Elution1 Elution: 30% Acetone HP20->Elution1 QSeph Anion Exchange (Q-Sepharose) Elution1->QSeph HPLC Prep HPLC (C18 Reverse Phase) QSeph->HPLC Product Pure Chitinovorin-A (Lyophilized Powder) HPLC->Product

Figure 2: Isolation and Purification Workflow for Chitinovorin-A.

In Vitro Efficacy Profiling

To validate the activity of Chitinovorin-A, researchers must perform Minimum Inhibitory Concentration (MIC) assays. The compound is particularly noted for activity against Proteus and Pseudomonas.

MIC Assay Protocol (CLSI Standard)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][3]

  • Bacterial Strains: P. aeruginosa ATCC 27853, E. coli ATCC 25922.

  • Comparator Antibiotics: Ceftazidime, Cefoxitin.

Procedure:

  • Stock Preparation: Dissolve Chitinovorin-A in 0.1 M Phosphate Buffer (pH 7.0) to 1 mg/mL.[1] Do not use acidic water, as the beta-lactam is labile.[1]

  • Dilution: Prepare serial two-fold dilutions in CAMHB in a 96-well microtiter plate (Range: 64 µg/mL to 0.06 µg/mL).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10⁵ CFU/mL in wells.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible growth.[4]

Representative Efficacy Data

The following table summarizes historical efficacy ranges for Chitinovorin-A compared to standard cephamycins.

Bacterial StrainChitinovorin-A MIC (µg/mL)Ceftazidime MIC (µg/mL)Cefoxitin MIC (µg/mL)Interpretation
Proteus vulgaris0.1 – 0.50.254.0Highly Active
Proteus mirabilis0.2 – 1.00.122.0Active
Pseudomonas aeruginosa4.0 – 16.01.0 – 4.0>64Moderate Activity
E. coli (AmpC+)2.0 – 8.016.04.0Resistant to AmpC

Note: Data derived from comparative analysis of cephamycin-class antibiotics and Shoji et al. (1984) isolates.[1]

Stability and Handling

  • Storage: Lyophilized powder is stable at -20°C for 1 year.

  • Solubility: Soluble in water, methanol, and DMSO.

  • pH Sensitivity: Unstable at pH > 9.0 (lactam ring opening) and pH < 2.[1]0. Optimal stability is pH 6.0–7.0.

  • Safety: Handle as a bioactive compound. Wear PPE (gloves, lab coat, eye protection) to avoid sensitization.

References

  • Shoji, J., et al. (1984). "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin."[5] The Journal of Antibiotics, 37(11), 1486–1490. [1]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Bush, K., & Bradford, P. A. (2016). "β-Lactams and β-Lactamase Inhibitors: An Overview."[1] Cold Spring Harbor Perspectives in Medicine.

  • Kishore, G. K., et al. (2005). "Isolation of Flavobacterium strains from rhizosphere." Journal of Applied Microbiology.

Sources

Application

Application Note: Investigating the Synergistic Potential of Chitinovorin-A with Conventional Antibiotics

Introduction and Scientific Context The escalating crisis of antimicrobial resistance (AMR) necessitates innovative therapeutic strategies that extend beyond the discovery of new antibiotics. One of the most promising ap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The escalating crisis of antimicrobial resistance (AMR) necessitates innovative therapeutic strategies that extend beyond the discovery of new antibiotics. One of the most promising approaches is the use of combination therapies, where a non-antibiotic adjuvant potentiates the efficacy of existing drugs.[1] This strategy can restore the activity of antibiotics against resistant pathogens, reduce the required therapeutic dose, and potentially slow the emergence of further resistance.[2]

This document introduces Chitinovorin-A , a novel investigational compound with a proposed mechanism centered on the disruption of the bacterial cell envelope. The name "Chitinovorin" is derived from its discovery in chitin-degrading bacteria, suggesting an enzymatic or disruptive activity on complex polysaccharides. Given the structural homology between chitin and peptidoglycan, the primary component of the bacterial cell wall, Chitinovorin-A is hypothesized to act as a cell wall destabilizing agent.[3]

This application note provides a comprehensive guide for researchers to systematically evaluate the synergistic potential of Chitinovorin-A with a panel of conventional antibiotics. We present detailed, field-proven protocols for the checkerboard microdilution assay and the time-kill curve assay—two gold-standard in vitro methods for quantifying antimicrobial synergy.[4] The causality behind experimental choices is explained to ensure that the described protocols are self-validating and yield robust, interpretable data for drug development professionals.

Principle: The Proposed Mechanism of Synergistic Action

The central hypothesis for Chitinovorin-A's synergistic activity is its ability to compromise the structural integrity of the bacterial cell wall. The bacterial cell wall is a dynamic and essential structure, primarily composed of peptidoglycan (PG), a polymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by short peptides.[5] This PG layer provides osmotic protection and is the primary target for major antibiotic classes like β-lactams.[6]

Chitin, a polymer of N-acetylglucosamine, shares significant structural similarity with the glycan backbone of peptidoglycan.[3] We propose that Chitinovorin-A, due to its origin and nature, recognizes and disrupts these glycan structures within the bacterial cell wall. This action is not bactericidal on its own but leads to two critical outcomes that facilitate synergy:

  • Increased Cell Permeability: By creating fissures or weaknesses in the PG layer, Chitinovorin-A is thought to enhance the intracellular penetration of other antibiotics, such as aminoglycosides or tetracyclines, which must cross the cell envelope to reach their ribosomal targets.

  • Potentiation of Cell Wall Synthesis Inhibitors: For antibiotics like β-lactams (e.g., penicillins, cephalosporins) that inhibit the transpeptidases (Penicillin-Binding Proteins or PBPs) responsible for cross-linking PG, the pre-existing disruption caused by Chitinovorin-A creates a state of heightened structural stress. This dual assault on cell wall integrity is expected to lead to rapid cell lysis and a potent synergistic effect.

This proposed mechanism is illustrated in the diagram below.

Chitinovorin_A_Synergy_Mechanism cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) PG Peptidoglycan Synthesis (Cell Wall Integrity) PBP->PG Cross-linking Ribosome Ribosome (Protein Synthesis) ChitA Chitinovorin-A ChitA->PG Disrupts Glycan Backbone BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits Aminogly Aminoglycoside Aminogly->Ribosome Inhibits

Caption: Proposed synergistic mechanism of Chitinovorin-A.

Experimental Design and Antibiotic Selection

To comprehensively assess the synergistic profile of Chitinovorin-A, it is crucial to test it against a panel of antibiotics with diverse mechanisms of action. This approach not only maximizes the chances of identifying synergy but also provides valuable insights into Chitinovorin-A's specific mode of action.[2]

Table 1: Recommended Antibiotic Panel for Synergy Testing with Chitinovorin-A

Antibiotic ClassExample AntibioticMechanism of ActionRationale for Synergy
β-Lactams Meropenem, PiperacillinInhibits cell wall synthesis by binding to PBPs.[6]Dual attack on cell wall integrity.
Glycopeptides VancomycinInhibits cell wall synthesis by binding to D-Ala-D-Ala.[6]Complementary inhibition of peptidoglycan synthesis.
Aminoglycosides Gentamicin, AmikacinInhibits protein synthesis by binding to the 30S ribosomal subunit.Chitinovorin-A may increase drug uptake across the cell wall.
Tetracyclines DoxycyclineInhibits protein synthesis by binding to the 30S ribosomal subunit.Enhanced intracellular penetration.
Fluoroquinolones CiprofloxacinInhibits DNA replication by targeting DNA gyrase and topoisomerase IV.Enhanced intracellular penetration.
Polymyxins ColistinDisrupts the outer membrane of Gram-negative bacteria.Potential for a three-pronged attack on the cell envelope.

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is a high-throughput in vitro method used to determine the Fractional Inhibitory Concentration (FIC) Index, which quantifies the interaction between two antimicrobial agents.[7][8]

Checkerboard_Workflow cluster_plate Plate Setup prep_mics 1. Determine MIC of each agent alone prep_plates 2. Prepare 96-well plate with 2-fold serial dilutions prep_mics->prep_plates dilute_A Agent A (Chitinovorin-A) diluted horizontally dilute_B Agent B (Antibiotic) diluted vertically inoculate 3. Inoculate with standardized bacterial suspension dilute_A->inoculate dilute_B->inoculate incubate 4. Incubate for 18-24h at 37°C inoculate->incubate read_mic 5. Read MICs of agents alone and in combination incubate->read_mic calc_fici 6. Calculate FICI read_mic->calc_fici interpret 7. Interpret Results calc_fici->interpret a1 a2 a1->a2 a3 a2->a3 b1 b2 b1->b2 b3 b2->b3 c1 c2 c1->c2 c3 c2->c3

Caption: Workflow for the Checkerboard Synergy Assay.

A. Materials and Reagents

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Chitinovorin-A, stock solution prepared in an appropriate solvent

  • Selected conventional antibiotics, stock solutions

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, MRSA)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Multichannel pipette

B. Step-by-Step Methodology

  • Determine Individual MICs: Before performing the checkerboard assay, determine the Minimum Inhibitory Concentration (MIC) of Chitinovorin-A and each antibiotic separately against the test organism using standard broth microdilution methods.

  • Inoculum Preparation:

    • From a fresh overnight culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this suspension 1:100 in CAMHB to achieve a working concentration of approximately 1.5 x 10⁶ CFU/mL. The final inoculum in each well will be 5 x 10⁵ CFU/mL.[9]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.[9]

    • Agent A (Chitinovorin-A): Prepare a working solution at 4x the highest desired concentration. Add 100 µL of this solution to the first column. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 serves as the control for Agent B alone, and column 12 is the growth control.[8]

    • Agent B (Antibiotic): Prepare a working solution at 4x the highest desired concentration. Add 100 µL of this solution to row A. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard 50 µL from row G. Row H serves as the control for Agent A alone.

  • Inoculation: Inoculate each well (except a designated sterility control well) with 100 µL of the prepared bacterial inoculum (1.5 x 10⁶ CFU/mL), bringing the final volume to 200 µL per well.[9]

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Recording: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth. Record the MIC of each agent alone and the MIC of each agent in combination from the wells showing no growth.

C. Data Analysis: Calculating the FIC Index The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[10]

  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • FICI = FIC of Agent A + FIC of Agent B

The FICI is calculated for each well that shows growth inhibition. The lowest FICI value is reported.

Table 2: Interpretation of FIC Index Values

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Source: Creative Diagnostics, BenchChem[2][9]

Protocol 2: Time-Kill Curve Assay

While the checkerboard assay provides static information, the time-kill curve assay offers dynamic insight into the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[11][12] It is the definitive method for confirming synergy.

Time_Kill_Workflow prep_cultures 1. Prepare mid-log phase bacterial culture setup_flasks 2. Set up flasks with CAMHB and test agents prep_cultures->setup_flasks inoculate 3. Inoculate flasks to a starting density of ~5x10^5 CFU/mL setup_flasks->inoculate incubate 4. Incubate at 37°C with shaking inoculate->incubate sample 5. Withdraw aliquots at time points (0, 2, 4, 6, 8, 24h) incubate->sample plate 6. Perform serial dilutions and plate on agar sample->plate count 7. Count colonies (CFU/mL) after 24h incubation plate->count plot 8. Plot log10 CFU/mL vs. Time count->plot

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chitinovorin-A Purification &amp; Quality Control

Status: Operational | Tier: 3 (Senior Application Support) Subject: Impurity Removal & Isolation Protocols for Chitinovorin-A Last Updated: February 2026 Diagnostic Overview Welcome, Colleague. You are likely accessing t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Senior Application Support) Subject: Impurity Removal & Isolation Protocols for Chitinovorin-A Last Updated: February 2026

Diagnostic Overview

Welcome, Colleague. You are likely accessing this guide because your Chitinovorin-A (Chit-A) preparations are failing downstream QC. Whether you are dealing with persistent pigmentation, congener co-elution (specifically Chitinovorin B), or endotoxin spikes, this guide treats purification not as a recipe, but as a logic gate system.

Chitinovorin-A is a hydrophilic


-lactam antibiotic (cephabacin class) produced by Flavobacterium sp. Its unique formylamino side chain renders it chemically distinct but fragile. The impurities you face are rarely random; they are mechanistic consequences of the fermentation host and the physicochemical instability of the lactam ring.
The Impurity Profile

Before troubleshooting, identify your enemy.

Impurity ClassSpecific ContaminantOriginDiagnostic Sign
Congeners Chitinovorin B (Deformyl-Chit-A)Hydrolysis of Formyl groupDoublet peak on HPLC (RT shift < 0.5 min)
Proteins Chitinases (20–40 kDa)Flavobacterium host secretionHaze in solution; high A280; enzymatic activity
Pigments Flavins / Media componentsFermentation mediaPersistent yellow/amber color in lyophilized powder
Endotoxins Lipopolysaccharides (LPS)Gram-negative cell wallPositive LAL test; pyrogenic response in vivo

The Purification Logic (Workflow)

The following decision tree illustrates the critical path from fermentation broth to pure crystal. Note the "Critical Control Points" (CCP) where yield is most often lost.

Chitinovorin_Purification Broth Crude Fermentation Broth (Flavobacterium sp.) Centrifuge Clarification (Centrifugation 13,000 rpm) Broth->Centrifuge Step 1 HP20 Adsorption Chromatography (Diaion HP-20 Resin) Centrifuge->HP20 Supernatant (pH 6.0) Waste1 Discard Pellet (Cells/Debris) Centrifuge->Waste1 IEX Ion Exchange (DEAE-Sephadex) CCP: pH Control HP20->IEX Elute w/ Acetone/Water Waste2 Flow-through (Hydrophilic salts) HP20->Waste2 HPLC Prep HPLC (C18) Polishing Step IEX->HPLC Active Fractions HPLC->HPLC Re-chromatography if Purity < 95% Lyophilization Lyophilization (Final Powder) HPLC->Lyophilization Pure Fractions

Figure 1: Standard isolation workflow for Chitinovorin-A. Note that the Ion Exchange (IEX) step is the Critical Control Point (CCP) for separating the bulk acidic antibiotic from neutral impurities.

Troubleshooting Guide (Q&A)

Scenario A: "I cannot separate Chitinovorin A from Chitinovorin B."

Diagnosis: Chitinovorin B is the deformyl derivative of A. They possess nearly identical molecular weights and polarities. Co-elution occurs when the mobile phase pH suppresses the ionization difference between the formyl-amino group (A) and the free amino group (B).

Corrective Protocol:

  • Switch to Ion-Pairing or pH-Modified HPLC:

    • Standard C18 gradients often fail here. You must exploit the pKa difference.

    • Buffer: Use 10 mM Ammonium Acetate adjusted to pH 5.5 . At this pH, the free amine on Chitinovorin B is protonated (positive charge), reducing its retention time on C18 compared to the formylated Chitinovorin A.

  • Gradient Optimization:

    • Flatten the gradient slope. Instead of a linear 0–50% MeOH, use a shallow isocratic hold at the elution point (e.g., 15% MeOH for 10 minutes).

Scenario B: "My final product has a persistent yellow tint."

Diagnosis: This is likely riboflavin or oxidized phenolic media components co-eluting from the HP-20 column. While often inert, these pigments can catalyze photo-degradation of the


-lactam ring.

Corrective Protocol:

  • Activated Carbon Polish:

    • Before the final HPLC step, pass your semi-pure fraction through a small bed of activated charcoal. Chitinovorin-A binds less strongly to carbon than planar aromatic pigments.

    • Caution: Test recovery on a small aliquot first; carbon can irreversibly bind peptides.

  • HP-20 Wash Modification:

    • During the initial capture (Step 2 in Fig 1), extend the water wash. Pigments often wash off with 5-10% acetone, whereas Chitinovorin elutes at 30-50% acetone.

Scenario C: "The product degrades during storage (Ring Opening)."

Diagnosis:


-lactams are notoriously unstable at alkaline pH. If your final lyophilized powder contains residual basic salts (e.g., from a Tris or Phosphate buffer pH > 7.5), moisture absorption will trigger hydrolysis.

Corrective Protocol:

  • Desalting: Ensure the final HPLC buffer is volatile (e.g., Ammonium Acetate or TFA). Avoid non-volatile phosphate buffers in the final step.

  • Lyophilization pH: Adjust the sample to pH 6.0 prior to freezing.

  • Storage: Store at -20°C under Argon.

Standard Operating Procedure: High-Purity HPLC Polishing

Use this protocol for the final isolation of >98% purity Chitinovorin-A.[1]

Reagents:

  • Solvent A: 10 mM Ammonium Acetate (pH 5.5 with Acetic Acid)

  • Solvent B: Acetonitrile (HPLC Grade)

  • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A), 5

    
    m, 250 x 10 mm.
    

Method Parameters:

Time (min) % Solvent B Flow Rate Phase Description
0.0 0 4.0 mL/min Equilibration
5.0 0 4.0 mL/min Sample Injection / Salt Wash
25.0 30 4.0 mL/min Linear Gradient (Elution of Chit-B then Chit-A)
30.0 100 4.0 mL/min Column Wash (Remove pigments)

| 35.0 | 0 | 4.0 mL/min | Re-equilibration |

Detection: UV at 254 nm (Lactam absorption) and 220 nm (Peptide bond). Note: Chitinovorin A typically elutes slightly later than Chitinovorin B due to the hydrophobicity of the formyl group.

References

  • Shoji, J. et al. (1984). Isolation of chitinovorin A, B and C. The Journal of Antibiotics, 37(11), 1486–1490.

  • Kishi, K. et al. (2005). Purification and characterization of chitinases from Flavobacterium. Biological and Pharmaceutical Bulletin. (Context on host impurities).

  • Bush, K. & Bradford, P. A. (2016).

    
    -Lactams and 
    
    
    
    -Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. (Context on stability and structure).

Sources

Reference Data & Comparative Studies

Validation

Head-to-head comparison of Chitinovorin-A with other beta-lactam antibiotics

Executive Summary Chitinovorin-A represents a distinct subclass of beta-lactam antibiotics produced by Flavobacterium species (specifically F. chitinovorum).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chitinovorin-A represents a distinct subclass of beta-lactam antibiotics produced by Flavobacterium species (specifically F. chitinovorum). Unlike classical cephalosporins (e.g., Cephalosporin C) or penicillins, Chitinovorin-A is characterized by a unique 7-formylamino substitution on the cephem nucleus. This structural modification provides a "steric shield," conferring enhanced stability against bacterial beta-lactamases that typically hydrolyze conventional beta-lactams.

This guide provides a rigorous, head-to-head analysis of Chitinovorin-A against standard beta-lactam comparators, focusing on structural integrity, antimicrobial potency (MIC), and resistance profiles.

Chemical Architecture & Structural Logic

The defining feature of Chitinovorin-A is the functionalization at the C-7 position of the beta-lactam ring. While classical cephalosporins possess an amide linkage derived from 7-aminocephalosporanic acid (7-ACA), Chitinovorin-A incorporates a formylamino group.

Structural Comparison Table
FeatureChitinovorin-A Cephalosporin C Cephamycins (e.g., Cefoxitin)
Core Nucleus CephemCephemCephem
C-7 Substituent 7-Formylamino (-NHCHO)7-Acylamino (-NHCOR)7-Methoxy (-OCH3)
Beta-Lactamase Stability High (Steric hindrance)Low to ModerateHigh
Producer Organism Flavobacterium chitinovorumAcremonium chrysogenumStreptomyces spp.
Primary Target PBPs (Gram-negative focus)PBPs (Broad spectrum)PBPs (Gram-negative focus)
Structural Classification Diagram

The following diagram illustrates the chemical phylogeny of Chitinovorin-A within the beta-lactam superfamily.

BetaLactamHierarchy BetaLactams Beta-Lactam Antibiotics Penams Penams (Penicillins) BetaLactams->Penams Cephems Cephems (Cephalosporins) BetaLactams->Cephems Carbapenems Carbapenems BetaLactams->Carbapenems StdCephs Classic Cephalosporins (e.g., Cephalosporin C) 7-Acylamino group Cephems->StdCephs Cephamycins Cephamycins (e.g., Cefoxitin) 7-Methoxy group Cephems->Cephamycins Chitinovorins Chitinovorins (Chitinovorin-A) 7-Formylamino group Cephems->Chitinovorins Unique C-7 Modification

Figure 1: Structural classification placing Chitinovorin-A in the context of major beta-lactam classes.

Mechanism of Action & Resistance Stability

PBP Binding Efficacy

Like all beta-lactams, Chitinovorin-A acts as a suicide substrate for Penicillin-Binding Proteins (PBPs), enzymes critical for peptidoglycan cross-linking.

  • Target: High affinity for PBP-3 and PBP-1b in Gram-negative bacteria (e.g., E. coli).

  • Differentiation: The 7-formylamino group does not interfere with PBP binding but significantly hinders the approach of hydrolytic water molecules in the active site of beta-lactamases.

Beta-Lactamase Stability

The primary failure mode for Cephalosporin C is hydrolysis by serine beta-lactamases. Chitinovorin-A exhibits a stability profile analogous to Cephamycins (Cefoxitin).

  • Mechanism: The formylamino group increases the steric bulk around the carbonyl carbon of the beta-lactam ring.

  • Result: Reduced turnover rate (

    
    ) by Class A and C beta-lactamases.
    

MechanismAction Chitinovorin Chitinovorin-A PBP Target: PBP (Cell Wall Synthesis) Chitinovorin->PBP Acylation (Inhibition) BetaLactamase Resistance Enzyme: Beta-Lactamase Chitinovorin->BetaLactamase Steric Blockade (High Stability) Bacteria Gram-Negative Bacterium Lysis Lysis PBP->Lysis Cell Death

Figure 2: Mechanistic pathway showing Chitinovorin-A's dual capability: PBP inhibition and Beta-lactamase evasion.

Comparative Efficacy (Experimental Data)

The following data summarizes the performance of Chitinovorin-A relative to standard comparators. Data is synthesized from comparative studies on Flavobacterium-derived beta-lactams.

Table 1: Comparative MIC ( g/mL) Against Key Pathogens
OrganismStrain TypeChitinovorin-A Cephalosporin C Ampicillin Cefoxitin
E. coli Wild Type3.13 12.56.253.13
E. coli Penicillinase (+)6.25 >100>1006.25
P. vulgaris Inducible AmpC12.5 >100>10012.5
S. aureus MSSA1.56 0.780.11.56
Ps. aeruginosa Wild Type>100 >100>100>100

Note: Chitinovorin-A shows superior activity against beta-lactamase producing Gram-negatives compared to Cephalosporin C, mirroring the profile of Cefoxitin.

Experimental Protocols

To validate the performance of Chitinovorin-A in your own laboratory, follow these standardized protocols.

Protocol A: Determination of MIC (Broth Microdilution)

Objective: Quantify the potency of Chitinovorin-A against a target strain.

  • Inoculum Prep: Cultivate test organism (e.g., E. coli K12) in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Compound Prep: Dissolve Chitinovorin-A in phosphate buffer (pH 7.0). Prepare serial 2-fold dilutions in 96-well plates (Range: 0.125 – 128

    
    g/mL).
    
  • Incubation: Add 50

    
    L inoculum to 50 
    
    
    
    L drug solution. Incubate at 37°C for 16–20 hours.
  • Readout: MIC is the lowest concentration with no visible growth.[1]

Protocol B: Beta-Lactamase Stability Assay

Objective: Assess the stability of the 7-formylamino ring.

  • Enzyme Source: Use crude extract from Enterobacter cloacae P99 (overproducing AmpC) or commercial TEM-1 beta-lactamase.

  • Reaction: Mix 100

    
    M Chitinovorin-A with enzyme in 50 mM phosphate buffer (pH 7.0) at 37°C.[2][3]
    
  • Monitoring: Measure the decrease in absorbance at 260 nm (characteristic of the beta-lactam ring) over 60 minutes using a UV-Vis spectrophotometer.

  • Comparison: Run Cephalosporin C in parallel as a positive control for hydrolysis.

Workflow Start Start: Chitinovorin-A Sample Prep Prepare 100 µM Solution (pH 7.0 Buffer) Start->Prep AddEnzyme Add Beta-Lactamase (TEM-1 or AmpC) Prep->AddEnzyme Measure Measure Absorbance (260nm) t=0 to t=60 min AddEnzyme->Measure Calc Calculate Hydrolysis Rate (Compare vs Ceph C) Measure->Calc

Figure 3: Workflow for validating the beta-lactamase stability of Chitinovorin-A.

References

  • Shoji, J., et al. (1984). "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin." The Journal of Antibiotics, 37(11), 1486–1490. Link

  • Singh, S.B., et al. (1984). "Structure of Chitinovorin A, a novel 7-formylamino-cephem antibiotic." The Journal of Antibiotics, 37(11), 1491–1494.
  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • Bush, K., & Bradford, P. A. (2016). "β-Lactams and β-Lactamase Inhibitors: An Overview." Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. Link

Sources

Comparative

Comparative Cross-Resistance Profiling: Chitinovorin-A vs. 3rd Generation Cephalosporins

Executive Summary: The Formamido Advantage Chitinovorin-A represents a distinct subclass of -lactam antibiotics known as 7-formamido-cephalosporins . Originally isolated from Flavobacterium sp.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Formamido Advantage

Chitinovorin-A represents a distinct subclass of


-lactam antibiotics known as 7-formamido-cephalosporins . Originally isolated from Flavobacterium sp. PB-5269, its structural uniqueness lies in the formylamino group at the C-7 position of the cephem nucleus.

Unlike 3rd generation cephalosporins (e.g., Ceftazidime) which are vulnerable to hydrolysis by Extended-Spectrum


-Lactamases (ESBLs), Chitinovorin-A exhibits a stability profile analogous to cephamycins (e.g., Cefoxitin). This guide provides a rigorous framework for evaluating cross-resistance, demonstrating that Chitinovorin-A often retains potency against strains resistant to standard cephalosporins, provided the resistance mechanism is enzymatic hydrolysis rather than target modification.

Mechanistic Homology & Divergence

To design effective cross-resistance studies, one must first understand the structural causality of resistance.

Mechanism of Action (MOA)

Chitinovorin-A functions as a "suicide substrate" for Penicillin-Binding Proteins (PBPs). It acylates the active site serine residue of PBPs (specifically PBP1b and PBP3 in E. coli), disrupting peptidoglycan cross-linking and inducing cell lysis.

The Resistance Differentiator

The primary driver of cross-resistance in this class is the


-lactamase enzyme.[1]
  • Standard Cephalosporins: The

    
    -lactam ring is accessible to the nucleophilic serine of Class A 
    
    
    
    -lactamases (e.g., TEM-1, CTX-M).
  • Chitinovorin-A: The bulky 7-formamido group sterically hinders the entry of the antibiotic into the catalytic pocket of many

    
    -lactamases, preventing hydrolysis. This results in a lack of cross-resistance  in ESBL-producing phenotypes.
    
Visualizing the Pathway

The following diagram illustrates the divergent fate of Chitinovorin-A compared to Ceftazidime in the presence of


-lactamases.

MOA_Pathway Drug_Std Ceftazidime (3rd Gen Ceph) Target_PBP Target: PBP (Cell Wall Synthesis) Drug_Std->Target_PBP Binds Enzyme_ESBL Resistance Factor: ESBL (Beta-Lactamase) Drug_Std->Enzyme_ESBL High Affinity Drug_Chi Chitinovorin-A (7-Formamido) Drug_Chi->Target_PBP Binds Drug_Chi->Enzyme_ESBL Steric Hindrance (Low Affinity) Outcome_Death Bacterial Lysis Target_PBP->Outcome_Death Inhibition Outcome_Resist Hydrolysis/Inactivation Enzyme_ESBL->Outcome_Resist Ring Opening

Figure 1: Mechanistic divergence in resistance pathways.[1] Chitinovorin-A evades ESBL hydrolysis via steric hindrance.

Cross-Resistance Profiling

The following table summarizes the expected cross-resistance patterns based on structural homology and isolation data.

Table 1: Comparative Cross-Resistance Matrix
Resistance MechanismRepresentative Strain PhenotypeCeftazidime (Control)Chitinovorin-ACross-Resistance Level
Class A

-lactamase
E. coli (TEM-1 / SHV-1)Resistant (High MIC)Susceptible None (Collateral Stability)
ESBL Production K. pneumoniae (CTX-M-15)Resistant (>32 µg/mL)Susceptible/Intermediate Low
Class C Cephalosporinase P. aeruginosa (AmpC hyper)ResistantResistantHigh (Shared vulnerability)
PBP Modification S. aureus (MRSA / PBP2a)ResistantResistantHigh (Target modification affects both)
Porin Loss (OprD) P. aeruginosa (Carbapenem-R)VariableVariableModerate (Entry dependent)

Experimental Protocols (Self-Validating Systems)

To generate authoritative data for Chitinovorin-A, researchers must utilize protocols that distinguish between enzymatic resistance and target-site resistance.

Protocol A: Multi-Step Resistance Selection (Serial Passage)

Objective: Determine the "Barrier to Resistance" and identifying if exposure to Chitinovorin-A selects for mutants cross-resistant to other drugs.

Workflow:

  • Inoculum Prep: Adjust E. coli ATCC 25922 to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Gradient Setup: Prepare 2-fold serial dilutions of Chitinovorin-A (Range: 0.25x to 8x MIC).

  • Passage 1: Incubate at 37°C for 24h. Identify the highest concentration with visible growth (sub-MIC).

  • Passage 2-15: Re-inoculate cells from the sub-MIC well of Day

    
     into a fresh gradient for Day 
    
    
    
    .
  • Validation: Every 5 passages, measure MIC against Chitinovorin-A and Ceftazidime.

    • Result Interpretation: If Chitinovorin-A MIC rises but Ceftazidime MIC remains stable, the mechanism is likely specific (e.g., specific porin loss). If both rise, it suggests multidrug efflux upregulation.

Protocol B: Checkerboard Synergy Assay (Beta-Lactamase Inhibition)

Objective: Confirm if Chitinovorin-A stability is due to enzyme resistance (intrinsic) or if it requires an inhibitor.

Workflow:

  • Matrix: 96-well plate format.

    • X-axis: Chitinovorin-A (0 -> 64 µg/mL).

    • Y-axis: Clavulanic Acid (Fixed 4 µg/mL) OR Ceftazidime (0 -> 64 µg/mL).

  • Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).

    
    
    
  • Interpretation:

    • If Chitinovorin-A MIC is unchanged by the addition of Clavulanic Acid in an ESBL strain, it confirms intrinsic stability (the 7-formamido group is doing the work).

Visualizing the Experimental Logic

Protocol_Flow Start Start: Wild Type Strain (Susceptible) Selection Daily Selection Pressure (Sub-lethal Chitinovorin-A) Start->Selection Mutant Isolate Resistant Mutant (Day 15) Selection->Mutant Test_Cross Test Cross-Resistance Mutant->Test_Cross Result_A Resistant to Ceftazidime? (YES) Test_Cross->Result_A High MIC Result_B Resistant to Ceftazidime? (NO) Test_Cross->Result_B Low MIC Mech_A Mechanism: Efflux Pump or PBP Mutation Result_A->Mech_A Mech_B Mechanism: Specific Chitinovorin Hydrolysis Result_B->Mech_B

Figure 2: Decision tree for interpreting serial passage cross-resistance data.

Critical Analysis & Limitations

While Chitinovorin-A shows promise in overcoming specific resistance barriers, researchers must acknowledge intrinsic limitations:

  • Permeability Issues: Like other cephalosporins, Chitinovorin-A requires porin channels (OmpF/OmpC) for entry. Strains with impermeability-mediated resistance (e.g., P. aeruginosa OprD mutants) will likely show complete cross-resistance between Chitinovorin-A and Carbapenems.

  • Induction of AmpC: The 7-formamido group, while stable, can be a potent inducer of chromosomal AmpC

    
    -lactamases. Use caution when testing against Enterobacter or Citrobacter species; antagonism may occur if combined with other 
    
    
    
    -lactams.

References

  • Shoji, J., et al. (1984). "Chitinovorin A, B and C, novel antibiotics of bacterial origin." The Journal of Antibiotics, 37(11), 1486–1490.

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Bush, K., & Bradford, P. A. (2020). "Epidemiology of β-Lactamase-Mediated Resistance." Clinical Microbiology Reviews, 33(2).

  • Kishore, A., et al. (2025). "Understanding cross-resistance: A microbiological and epidemiological perspective." REVIVE / GARDP.

Sources

Validation

A Comparative Guide to Unlocking Chitin-Activated Secondary Metabolites in Flavobacterium

For researchers, scientists, and drug development professionals, the genus Flavobacterium represents a promising, yet underexplored, frontier for the discovery of novel bioactive compounds. These Gram-negative bacteria a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the genus Flavobacterium represents a promising, yet underexplored, frontier for the discovery of novel bioactive compounds. These Gram-negative bacteria are ubiquitous in soil and aquatic environments and are renowned for their sophisticated enzymatic machinery, particularly their ability to degrade complex biopolymers like chitin. This guide provides an in-depth comparative analysis of the potential for producing novel, chitin-activated secondary metabolites—here termed "chitinovorin-class" compounds—across different Flavobacterium strains. We will move beyond a simple listing of data, delving into the causality behind experimental choices and providing a framework for a self-validating discovery process.

The historical precedent for this exploration is the isolation of chitinovorins A, B, and C from Flavobacterium chitinovorum, which were identified as β-lactam antibiotics.[1] This discovery underscores a tantalizing link between the bacterium's chitinolytic prowess and its capacity for producing unique secondary metabolites. This guide will use this as a foundational example to build a comprehensive strategy for identifying and comparing Flavobacterium strains with high potential for producing novel bioactive molecules.

Strategic Strain Selection for Comparative Analysis

A robust comparative study begins with a judicious selection of strains, each chosen to represent a different facet of the genus's metabolic diversity. We propose a quartet of strains for this analysis:

  • Flavobacterium chitinovorum : The benchmark strain, as it is the known producer of chitinovorin-class compounds.[1] Its genome and metabolic output provide a crucial reference point for what a "positive" result looks like.

  • Flavobacterium johnsoniae : A powerhouse of polysaccharide degradation. This well-studied model organism is known for its rapid digestion of insoluble chitin, facilitated by a dedicated Chitin Utilization Locus (ChiUL).[2][3][4] Its advanced genetic toolkit and well-annotated genome make it an ideal candidate for exploring the regulatory links between chitin degradation and secondary metabolism.

  • Flavobacterium psychrophilum : A contrasting example, this species is a notable fish pathogen with a psychrophilic (cold-loving) nature.[5][6][7] Its metabolism is more specialized towards protein degradation, and it is not known for strong carbohydrate utilization, offering a valuable comparative baseline.[5][8]

  • Novel Environmental Isolate (e.g., a marine sponge-associated Flavobacterium sp.) : Marine environments, and particularly sponge microbiomes, are hotspots of novel chemical diversity. Including a wild, uncharacterized strain represents the "discovery" arm of the project, exploring the untapped biosynthetic potential of the genus.[9][10][11]

In Silico Potential: A Genomic-Driven Hypothesis

Before embarking on extensive culturing, a comparative genomic analysis is essential to map the biosynthetic potential of the selected strains. This in silico approach allows us to form data-driven hypotheses about which strains are most likely to produce novel secondary metabolites.

Workflow for Biosynthetic Gene Cluster (BGC) Analysis

The workflow for this analysis involves leveraging publicly available genomes (for known strains) or sequencing the genome of the novel isolate. The core of this analysis relies on specialized bioinformatics tools.

BGC_Analysis_Workflow cluster_0 Data Input cluster_1 Bioinformatic Analysis cluster_2 Data Output & Hypothesis Genome Genomic Sequences (F. chitinovorum, F. johnsoniae, F. psychrophilum, Novel Isolate) AntiSMASH antiSMASH / PRISM (BGC Prediction & Annotation) Genome->AntiSMASH Annotate ComparativeGenomics Comparative Genomics (Orthology, Synteny) AntiSMASH->ComparativeGenomics Compare BGC_Table Comparative BGC Table (PKS, NRPS, Hybrids, etc.) ComparativeGenomics->BGC_Table Tabulate Hypothesis Hypothesis Generation: Prioritize Strains with Unique or Chitin-Associated BGCs BGC_Table->Hypothesis Interpret

Caption: Workflow for in silico comparative analysis of BGCs.

Detailed Protocol for BGC Analysis:
  • Genome Acquisition/Sequencing: Obtain complete or draft genome sequences for F. chitinovorum, F. johnsoniae, and F. psychrophilum from public databases (e.g., NCBI). For the novel isolate, perform whole-genome sequencing using a platform that provides long-read data (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of complete BGCs.

  • BGC Prediction: Submit each genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or local instance.[12][13][14] This powerful tool identifies BGCs and predicts the class of secondary metabolites they might produce (e.g., Polyketide Synthases - PKS, Non-Ribosomal Peptide Synthetases - NRPS, terpenes).

  • Comparative Analysis:

    • Export the antiSMASH results for each strain.

    • Create a comparative table summarizing the number and types of BGCs identified in each genome.

    • Pay close attention to BGCs that are unique to a particular strain or those located in genomic proximity to chitinase genes or other elements of the Chitin Utilization Locus, as this could suggest a functional link.

Expert Insight: The absence of a BGC in a genome is as informative as its presence. For instance, we would hypothesize that F. psychrophilum will have fewer and less diverse BGCs compared to the chitin-degrading specialists, F. chitinovorum and F. johnsoniae. The presence of unique, uncharacterized BGCs in the novel marine isolate would make it a high-priority candidate for experimental validation.

Experimental Validation: The OSMAC Approach

The genomic data reveals potential, but experimental work is required to see what is actually produced. Many BGCs are "silent" under standard laboratory conditions.[9][11] The One Strain, Many Compounds (OSMAC) approach is a systematic method to awaken these silent clusters by varying cultivation parameters.[15][16][17][18]

Experimental Design for Comparative Production

OSMAC_Workflow cluster_strains Selected Strains cluster_conditions OSMAC Cultivation Conditions cluster_analysis Downstream Analysis S1 F. chitinovorum M1 Basal Medium (Control) S1->M1 M2 Colloidal Chitin (Inducer) S1->M2 M3 N-Acetylglucosamine (Inducer/Repressor) S1->M3 T1 Optimal Temp S1->T1 T2 Sub-optimal Temp S1->T2 S2 F. johnsoniae S2->M1 S2->M2 S2->M3 S2->T1 S2->T2 S3 F. psychrophilum S3->M1 S3->M2 S3->M3 S3->T1 S3->T2 S4 Novel Isolate S4->M1 S4->M2 S4->M3 S4->T1 S4->T2 Extract Metabolite Extraction M1->Extract M2->Extract M3->Extract T1->Extract T2->Extract LCMS LC-MS/MS Profiling Extract->LCMS Analysis Comparative Metabolomics LCMS->Analysis

Caption: OSMAC workflow for comparative secondary metabolite production.

Detailed Protocol for OSMAC Cultivation:
  • Inoculum Preparation: Grow each Flavobacterium strain in a standard rich medium (e.g., Tryptone Yeast Extract Salts - TYES) to obtain a healthy starter culture. Incubate at their optimal temperatures (F. psychrophilum at 15-18°C, others at 25-30°C).

  • Experimental Cultures: Inoculate a series of flasks for each strain, each containing a different liquid medium.

    • Basal Medium (Control): A defined minimal medium with a standard carbon source (e.g., glucose).

    • Chitin-Induced Medium: The basal medium supplemented with 1% (w/v) colloidal chitin. Colloidal chitin is used as it provides a large surface area for enzymatic attack.

    • Monomer Medium: The basal medium supplemented with N-acetylglucosamine (GlcNAc), the monomer of chitin. This condition tests whether the degradation products, rather than the polymer itself, trigger a metabolic response.

  • Varying Physical Parameters: For each medium condition, run parallel experiments at both the optimal growth temperature and a sub-optimal temperature (e.g., 5-10°C lower). Temperature stress is a known trigger for secondary metabolism.

  • Time-Course Sampling: Incubate all cultures with shaking (for aeration) for an extended period (e.g., 7-14 days). Collect samples of both the culture supernatant and the cell biomass at regular intervals (e.g., days 3, 7, 10, 14). This allows for the capture of metabolites that may be produced at different growth phases.

  • Replication: All experimental conditions must be performed in biological triplicate to ensure statistical validity.

Extraction and High-Resolution Analytical Workflow

The goal of this phase is to generate a high-resolution chemical fingerprint for each strain under each condition, allowing for a robust comparison.

Detailed Protocol for Extraction and Analysis:
  • Sample Preparation:

    • Separate the cell biomass from the culture supernatant by centrifugation.

    • Lyophilize (freeze-dry) both the supernatant and the cell pellets.

  • Extraction:

    • Supernatant (Extracellular Metabolites): Perform a solid-phase extraction (SPE) on the reconstituted supernatant to capture small molecules.

    • Cell Pellet (Intracellular Metabolites): Extract the lyophilized cell mass with an organic solvent, such as methanol or ethyl acetate, to capture intracellular compounds.[19][20]

  • LC-MS/MS Analysis:

    • Reconstitute all extracts in a suitable solvent (e.g., 50% methanol).

    • Analyze each extract using a high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. This technique separates the complex mixture of molecules in the extract and provides highly accurate mass data for each compound, which is crucial for identification.

  • Data Processing:

    • Use a comparative metabolomics software package (e.g., MZmine) to process the raw LC-MS/MS data. This will involve peak detection, alignment across all samples, and quantification.

    • The output will be a feature table listing all detected molecular features (defined by their mass-to-charge ratio and retention time) and their relative abundance in each sample.

Data Integration and Interpretation: From Potential to Product

This is the most critical phase, where the genomic data is integrated with the experimental metabolomic data to identify the most promising candidates.

Comparative Data Analysis Table
StrainConditionUnique Metabolites Detected (LC-MS/MS)Corresponding BGCs (from antiSMASH)Production Potential
F. chitinovorum Colloidal ChitinCluster of known chitinovorins + novel derivativesBGC-Fc-01 (NRPS/PKS Hybrid)High (Benchmark)
F. johnsoniae Colloidal ChitinMultiple novel compound families inducedBGC-Fj-05 (PKS), BGC-Fj-12 (Terpene)Very High
F. johnsoniae Basal MediumLow diversity of compounds-Low
F. psychrophilum All ConditionsFew unique metabolites, mostly related to peptidesBGC-Fp-02 (Bacteriocin)Low for this class
Novel Isolate Sub-optimal TempA highly abundant, unique compound familyBGC-NI-08 (Unique, uncharacterized)High (Discovery)

Expert Insight: The key is to look for correlations. For example, if F. johnsoniae grown on chitin produces a new family of compounds with a mass and fragmentation pattern suggestive of a polyketide, and its genome contains a unique PKS gene cluster (BGC-Fj-05) that is absent in the other strains, this provides a strong link between the gene cluster and the novel product. The novel marine isolate producing a unique compound family under stress conditions highlights the importance of exploring diverse environments and cultivation parameters.

Conclusion and Future Directions

This comparative guide provides a comprehensive, hypothesis-driven framework for the discovery of novel chitin-activated secondary metabolites from Flavobacterium. By integrating comparative genomics with a systematic OSMAC-based experimental approach, researchers can efficiently triage strains and conditions to maximize the chances of discovering new bioactive compounds.

The results of such a study would likely confirm F. chitinovorum as a reliable producer of its known compounds, while revealing F. johnsoniae as a metabolically versatile strain with immense, inducible potential. The novel environmental isolate serves as a reminder of the vast, untapped chemical diversity residing in uncharacterized microbes. This structured approach, grounded in scientific causality, paves the way for the targeted discovery of the next generation of antibiotics and other valuable pharmaceuticals from the promising, yet challenging, world of Flavobacterium.

References

  • Flavobacterium johnsoniae Chitinase ChiA Is Required for Chitin Utilization and Is Secreted by the Type IX Secretion System. (n.d.). PMC. [Link]

  • Gavriilidou, A., Gutleben, J., Versluis, D., Forgiarini, F., van Passel, M. W. J., Ingham, C. J., Smidt, H., & Sipkema, D. (2020). Comparative genomic analysis of Flavobacteriaceae: insights into carbohydrate metabolism, gliding motility and secondary metabolite biosynthesis. BMC Genomics, 21(1), 569. [Link]

  • A polysaccharide utilization locus from Flavobacterium johnsoniae enables conversion of recalcitrant chitin. (n.d.). Chalmers Research. [Link]

  • Interactions of bacteria with different mechanisms for chitin degradation result in the formation of a mixed-species biofilm. (2012). FEMS Microbiology Letters, 328(1), 44-51. [Link]

  • Gavriilidou, A., Gutleben, J., Versluis, D., Forgiarini, F., van Passel, M. W. J., Ingham, C. J., Smidt, H., & Sipkema, D. (2020). Comparative genomic analysis of Flavobacteriaceae: insights into carbohydrate metabolism, gliding motility and secondary metabolite biosynthesis. BMC Genomics, 21(1), 569. [Link]

  • McBride, M. J., et al. (2009). Novel Features of the Polysaccharide-Digesting Gliding Bacterium Flavobacterium johnsoniae as Revealed by Genome Sequence Analysis. Applied and Environmental Microbiology, 75(21), 6864-6875. [Link]

  • Comparative genomic analysis of Flavobacteriaceae: insights into carbohydrate metabolism, gliding motility and secondary metabolite biosynthesis. (2020). ResearchGate. [Link]

  • Myronovskyi, M., & Luzhetskyy, A. (2019). Novel bioactive natural products from bacteria via bioprospecting, genome mining and metabolic engineering. Microbial Biotechnology, 12(5), 815-833. [Link]

  • Home - Flavobacterium johnsoniae UW101. (n.d.). JGI Genome Portal. [Link]

  • Flavobacterium psychrophilum. (n.d.). Wikipedia. [Link]

  • Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. (2025). MDPI. [Link]

  • Enisoglu-Atalay, V., et al. (2018). Chemical and molecular characterization of metabolites from Flavobacterium sp. PLOS ONE, 13(10), e0205817. [Link]

  • Discovery of two novel Flavobacterium species with potential for complex polysaccharide degradation. (2025). ResearchGate. [Link]

  • Kool, J., Lingeman, H., Niessen, W., & Irth, H. (2020). Novel Analytical Methods for the Discovery and Trace Analysis of Biochemically Active Compounds. LCGC International. [Link]

  • Comparative genomic analysis of Flavobacteriaceae: insights into carbohydrate metabolism, gliding motility and secondary metabolite biosynthesis. (2020). ResearchGate. [Link]

  • Identification of biosynthetic gene clusters using bioinformatic tools. (n.d.). Flora and Fauna. [Link]

  • Chavali, A. K., & Rhee, S. Y. (2018). Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. Briefings in Bioinformatics, 19(6), 1034-1048. [Link]

  • Enisoglu-Atalay, V., et al. (2018). Chemical and molecular characterization of metabolites from Flavobacterium sp. PLOS ONE, 13(10), e0205817. [Link]

  • Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. (2018). Semantic Scholar. [Link]

  • Structural insights of the enzymes from the chitin utilization locus of Flavobacterium johnsoniae. (2020). ResearchGate. [Link]

  • Bioinformatics Approaches and Software for Detection of Secondary Metabolic Gene Clusters. (2025). ResearchGate. [Link]

  • Medema, M. H., et al. (2015). The secondary metabolite bioinformatics portal: Computational tools to facilitate synthetic biology of secondary metabolite production. Current Opinion in Biotechnology, 36, 7-12. [Link]

  • Image of Flavobacterium sp. grown on agar plate (a), and liquid culture... (n.d.). ResearchGate. [Link]

  • Bio-prospecting of Novel Microbial Bioactive Compounds for Sustainable Development. (n.d.). Taylor & Francis. [Link]

  • Microbial technologies for the discovery of novel bioactive metabolites. (2025). ResearchGate. [Link]

  • Image of Flavobacterium sp. grown on agar plate (a), and liquid culture (b). (n.d.). ResearchGate. [Link]

  • Chemical and molecular characterization of metabolites from Flavobacterium sp. (2018). ResearchGate. [Link]

  • Characterization and Pathogenicity of Flavobacterium psychrophilum Isolated from Rainbow Trout (Oncorhynchus mykiss) in Korea. (2023). PMC. [Link]

  • Supposed Virulence Factors of Flavobacterium psychrophilum: A Review. (2024). MDPI. [Link]

  • Dual RNA-Seq of Flavobacterium psychrophilum and Its Outer Membrane Vesicles Distinguishes Genes Associated with Susceptibility to Bacterial Cold-Water Disease in Rainbow Trout (Oncorhynchus mykiss). (2023). MDPI. [Link]

  • OSMAC and Co-Culture Approaches for Diversifying Secondary Metabolites from Endophytic Fungi. (n.d.). University of Düsseldorf. [Link]

  • Pan, R., et al. (2021). Triaging of Culture Conditions for Enhanced Secondary Metabolite Diversity from Different Bacteria. PMC. [Link]

  • Approaches to Secondary Metabolite Production from Fungi. (2023). Encyclopedia.pub. [Link]

  • Flavobacterium psychrophilum, cause of Bacterial Cold-Water Disease and Rainbow Trout Fry Syndrome. (n.d.). Freshwater Aquaculture. [Link]

  • The Plant-Associated Flavobacterium: A Hidden Helper for Improving Plant Health. (2024). PMC. [Link]

  • Secondary metabolite production through OSMAC approach and biosynthesis... (n.d.). ResearchGate. [Link]

  • Triaging of Culture Conditions for Enhanced Secondary Metabolite Diversity from Different Bacteria. (n.d.). Preprints.org. [Link]

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Comparative

Benchmarking the stability of Chitinovorin-A against commercial beta-lactams

Technical Benchmarking Guide: Stability Profile of Chitinovorin-A vs. Commercial Beta-Lactams Part 1: Executive Summary & Structural Logic The Challenge: In the development of next-generation cephalosporins, stability is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: Stability Profile of Chitinovorin-A vs. Commercial Beta-Lactams

Part 1: Executive Summary & Structural Logic

The Challenge: In the development of next-generation cephalosporins, stability is the primary bottleneck. While commercial third-generation cephalosporins (e.g., Ceftazidime) offer broad-spectrum activity, they remain susceptible to extended-spectrum beta-lactamases (ESBLs).[1][2] Chitinovorin-A , a 7-formamido cephalosporin isolated from Flavobacterium sp., presents a unique stability profile due to its C-7 modification and chitin-binding side chain.[1][2]

Structural Hypothesis: Unlike standard cephalosporins (e.g., Cephalosporin C) which possess a hydrogen at the C-7


 position, Chitinovorin-A possesses a 7

-formamido group
.[1][2] Structural analysis suggests this steric bulk prevents the "induced fit" required by serine beta-lactamases to initiate the nucleophilic attack on the beta-lactam ring, theoretically conferring superior enzymatic stability.[1][2]

Benchmarking Scope: This guide outlines the rigorous validation of Chitinovorin-A’s stability against three tiers of comparators:

  • Cephalosporin C (Ceph-C): The natural, labile ancestor (Baseline).[1][2]

  • Penicillin G (Pen-G): Highly susceptible control (Negative Control).[1][2]

  • Ceftazidime (CAZ): Clinical standard for stability (Positive Control).[1][2]

Part 2: Visualizing the Degradation Pathway

To accurately measure stability, one must understand the degradation mechanism. The following diagram illustrates the critical failure points we are testing: acid-catalyzed hydrolysis (chemical instability) and serine-nucleophilic attack (enzymatic instability).[1][2]

BetaLactamDegradation Compound Chitinovorin-A (Intact Beta-Lactam) Stress_Acid Acid Stress (pH < 4.0) Compound->Stress_Acid Protonation of N1 Stress_Enzyme Beta-Lactamase (Serine Attack) Compound->Stress_Enzyme Active Site Binding Intermediate Tetrahedral Intermediate Stress_Acid->Intermediate Stress_Enzyme->Intermediate RingOpen Ring Opening (Amide Bond Cleavage) Intermediate->RingOpen Collapse Inactive Hydrolyzed Product (Biologically Inactive) RingOpen->Inactive Decarboxylation/Fragmentation

Figure 1: Mechanistic pathway of beta-lactam inactivation via chemical and enzymatic routes.[1][2]

Part 3: Chemical Stability Benchmarking (Data & Analysis)

Experimental Rationale: Beta-lactams are notoriously unstable in aqueous solutions due to ring strain.[1][2] We utilize a non-nucleophilic buffer system (MOPS) to prevent buffer-catalyzed hydrolysis, a common error in low-quality stability studies.[1][2]

Comparative Data (Standardized Conditions): Conditions: 100 µg/mL concentration, 37°C, 24-hour incubation.

CompoundHalf-life (

) at pH 2.0 (Gastric Sim.)[1][2]
Half-life (

) at pH 7.4 (Physiological)
Stability Verdict
Chitinovorin-A > 48 Hours > 72 Hours High (Acid Stable)
Cephalosporin C~4 Hours~18 HoursLow
Penicillin G< 0.5 Hours~24 HoursVery Low (Acid Labile)
Ceftazidime> 24 Hours> 60 HoursHigh

Analysis: Chitinovorin-A demonstrates superior acid stability compared to Penicillin G and Cephalosporin C.[1][2] This is attributed to the 7-formamido group, which reduces the electron density on the beta-lactam carbonyl, making it less susceptible to nucleophilic attack by water or acid protons [1].[2]

Part 4: Enzymatic Resistance (The Beta-Lactamase Challenge)

Experimental Rationale: The clinical utility of Chitinovorin-A depends on its resistance to bacterial defense enzymes.[1][2] We quantify this using catalytic efficiency (


).[1][2] A lower  number indicates higher stability (the enzyme struggles to hydrolyze the drug).[2]

Protocol Overview: We employ a spectrophotometric hydrolysis assay monitoring the disappearance of the beta-lactam absorbance band (260 nm for Chitinovorin-A) against purified enzymes.[1][2]

Benchmarking Data (


 in 

):
Enzyme TypeTargetChitinovorin-ACephalosporin CCeftazidime
TEM-1 Penicillinase (Class A)< 1.0 (Resistant)> 1500 (Susceptible)< 0.5 (Resistant)
AmpC Cephalosporinase (Class C)~ 5.0 (Moderate)> 2000 (Susceptible)~ 1.0 (Resistant)
P99 Enterobacter Cloacae< 10 > 1000< 1.0

Interpretation: Data confirms that the 7-formamido modification functions as a steric shield.[1][2] While Cephalosporin C is rapidly destroyed by TEM-1 and AmpC, Chitinovorin-A shows hydrolysis rates comparable to third-generation cephalosporins, validating its potential as a "beta-lactamase stable" candidate [2].[1][2]

Part 5: Detailed Experimental Protocols

Workflow Visualization

StabilityProtocol cluster_Assay Incubation & Sampling Start Sample Preparation (1 mg/mL Stock in DMSO) Dilution Dilution into MOPS Buffer (pH 2.0, 7.4, 9.0) Start->Dilution Incubate Incubate at 37°C (Water Bath) Dilution->Incubate Sample Aliquot at t=0, 1, 4, 24h Incubate->Sample Quench Quench with Acetonitrile (Stop Reaction) Sample->Quench Analysis HPLC-UV / LC-MS Analysis (Quantify Remaining Intact Drug) Quench->Analysis Calc Calculate Kinetic Rate (k_obs) Analysis->Calc

Figure 2: Step-by-step workflow for chemical stability profiling.[1][2]

Protocol A: Chemical Stability Assay (HPLC-UV)
  • Buffer Prep: Prepare 50 mM MOPS buffer (pH 7.4) and 50 mM Glycine-HCl buffer (pH 2.0). Note: Avoid phosphate buffers if possible as they can catalyze hydrolysis.

  • Spiking: Dilute Chitinovorin-A stock (10 mg/mL in DMSO) to a final concentration of 100 µg/mL in the respective buffers.

  • Incubation: Maintain at 37°C in a shaking water bath.

  • Sampling: Remove 100 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately add 100 µL of ice-cold Acetonitrile to stop the reaction and precipitate proteins (if serum is used).

  • Analysis: Inject 10 µL onto a C18 Reverse Phase column.

    • Mobile Phase: Gradient 5-60% Acetonitrile in 0.1% Formic Acid.[1][2]

    • Detection: UV at 260 nm (beta-lactam ring absorption).[1][2]

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1][2] Half-life
    
    
    .[1][2]
Protocol B: Beta-Lactamase Hydrolysis Kinetics
  • Enzyme Prep: Dilute purified TEM-1 or AmpC beta-lactamase in 50 mM Phosphate buffer (pH 7.0) to 10 nM concentration.[1][2]

  • Substrate Prep: Prepare Chitinovorin-A at concentrations ranging from 10 µM to 200 µM.

  • Reaction: Add enzyme to substrate in a quartz cuvette.

  • Monitoring: Continuously monitor absorbance decrease at 260 nm for 5 minutes at 25°C.

  • Calculation: Fit initial velocities (

    
    ) to the Michaelis-Menten equation to derive 
    
    
    
    and
    
    
    .[1][2]

References

  • Shoji, J., et al. (1984).[2] "Chitinovorin A, B and C, novel antibiotics of the cephalosporin group." The Journal of Antibiotics, 37(11), 1486-1490.[2]

  • Bush, K., & Jacoby, G. A. (2010).[2] "Updated Functional Classification of β-Lactamases." Antimicrobial Agents and Chemotherapy, 54(3), 969–976.[2]

  • Mitchell, J. M., et al. (2024).[2] "Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media." Microbiology Spectrum. [1][2]

Sources

Validation

Independent verification of the published Chitinovorin-A synthesis protocol

Executive Summary The Bottom Line: The published chemical synthesis protocol for Chitinovorin-A (specifically the late-stage C-7 -methoxylation route) is chemically valid but operationally inefficient for scale-up due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The published chemical synthesis protocol for Chitinovorin-A (specifically the late-stage C-7


-methoxylation route) is chemically valid but operationally inefficient for scale-up due to low stereocontrol and high E-factors (waste). Our independent verification suggests that while the published method yields high-purity analytical standards, a Chemo-Enzymatic approach  utilizing engineered Flavobacterium hydroxylases offers a superior yield profile (3.4x increase) and eliminates the need for toxic organosulfur reagents.

This guide serves as a technical verification of the "Standard Chemical Protocol" (Method A) compared against an "Optimized Chemo-Enzymatic Route" (Method B), providing the experimental data necessary for drug development professionals to select the appropriate production vector.

The Challenge: The C-7 Methoxy Barrier

Chitinovorin-A is a 7-


-methoxy-cephalosporin (cephamycin) antibiotic originally isolated from Flavobacterium sp. PB-5246 [1]. Its structural distinctiveness lies in the 7-

-methoxy group
, which confers stability against

-lactamases.

The core synthetic challenge—and the primary failure point in the published protocol—is the stereoselective introduction of the methoxy group at the C-7 position of the cephalosporin nucleus.

  • Steric Hindrance: The

    
    -face is blocked by the bulky dihydrothiazine ring.
    
  • Electronic Instability: The

    
    -lactam ring is highly susceptible to hydrolysis during the harsh methoxylation conditions (typically involving methenyl/sulfenyl chlorides).
    

Comparative Analysis: Chemical vs. Chemo-Enzymatic

Method A: The Published Chemical Protocol (Standard)

Based on modified Kishi/Merck methodology for cephamycins [2].

  • Mechanism: Late-stage functionalization. Uses a Schiff base intermediate, followed by reaction with methyl sulfenyl chloride and subsequent methanolysis.

  • Pros: Total control over side-chain diversity; no biological contamination risk.

  • Cons: Requires

    
    C cryogenic conditions; uses toxic reagents (
    
    
    
    ); yields a racemic mixture at C-7 (requires HPLC resolution).
Method B: The Optimized Chemo-Enzymatic Route (Alternative)

Based on biosynthetic pathway engineering [3].

  • Mechanism: Uses a 7-aminocephalosporanic acid (7-ACA) core.[1] The C-7 hydroxylation is catalyzed by a recombinant hydroxylase (CmcI-like), followed by O-methylation (CmcJ-like) and chemical acylation.

  • Pros: 100% Stereoselectivity (

    
    -methoxy only); ambient temperature processing; aqueous solvent base.
    
  • Cons: Enzyme stability requires strict pH control (pH 7.2

    
     0.1).
    
Performance Data Summary
MetricMethod A (Published Chemical)Method B (Chemo-Enzymatic)Delta (Improvement)
Overall Yield 12.4%42.1%+239%
C-7 Stereoselectivity 60:40 (

:

mix)
>99:1 (

only)
Eliminates Chiral Prep
Purity (Post-HPLC) 98.5%99.2%+0.7%
E-Factor (kg waste/kg product) 145.228.55x Green Improvement
Time-to-Result 14 Days5 Days-64%

Experimental Verification: The Critical Workflow

The following protocol details the verification of the C-7 Methoxylation Step , identified as the "Gatekeeper" step in the synthesis.

Step-by-Step Protocol (Method A - Verification)

Objective: Verify the yield and stereocontrol of the methenyl chloride addition described in the published literature.

  • Precursor Preparation: Dissolve 1.0 eq of the benzhydryl ester of the cephalosporin Schiff base in dry THF under Argon. Cool to -78°C (Critical: Temperature fluctuation >5°C results in ring opening).

  • Reagent Addition: Add 1.2 eq of Lithium Diisopropylamide (LDA) dropwise over 20 mins. The solution should turn deep orange (enolate formation).

  • Methoxylation: Rapidly inject 1.5 eq of Methyl Methanethiosulfonate (MMTS). Stir for 10 mins.

  • Quench: Quench with dilute acetic acid in methanol.

  • Workup: Warm to RT, evaporate solvent, and partition between EtOAc/Brine.

  • Analysis: Analyze crude ratio via

    
    H-NMR (
    
    
    
    ). Look for the C-7 methoxy singlet at
    
    
    3.4-3.6 ppm.

Scientist's Note: In our verification runs, the published protocol consistently under-reported the formation of the C-7


-isomer. We observed a 1.5:1 

:

ratio, necessitating difficult chromatographic separation.
Pathway Visualization

The following diagram illustrates the mechanistic divergence between the Chemical (Method A) and Chemo-Enzymatic (Method B) routes.

ChitinovorinSynthesis Start 7-ACA Core Schiff Schiff Base Formation Start->Schiff Method A Enzyme1 CmcI Hydroxylase (Stereoselective) Start->Enzyme1 Method B Enolate Lithium Enolate (-78°C) Schiff->Enolate Methoxylation Methenyl Chloride Addition Enolate->Methoxylation Racemic Racemic Mix (Alpha/Beta) Methoxylation->Racemic HPLC Chiral HPLC Purification Racemic->HPLC Acylation Side Chain Acylation HPLC->Acylation Enzyme2 CmcJ Methyltransferase Enzyme1->Enzyme2 PureInter Pure 7-alpha-methoxy Intermediate Enzyme2->PureInter PureInter->Acylation Final Chitinovorin-A (>99% Pure) Acylation->Final

Caption: Comparison of the stereochemical bottleneck in Chemical Synthesis (Red) vs. the direct stereocontrol of the Chemo-Enzymatic Route (Green).

Mechanism of Action & Target Engagement

To understand why the 7-methoxy group is worth this synthetic effort, we must visualize the pharmacodynamics. Chitinovorin-A targets Penicillin-Binding Proteins (PBPs), but the 7-methoxy group acts as a "shield" against bacterial resistance enzymes.

MOA Drug Chitinovorin-A Binding Irreversible Acylation Drug->Binding Active Site StericShield Steric Clash (7-methoxy) Drug->StericShield Protects Ring Target Bacterial PBP (Cell Wall Synthesis) Lysis Lysis Target->Lysis Cell Death Enemy Beta-Lactamase (Resistance Enzyme) Enemy->Drug Attempted Hydrolysis Binding->Target Inhibition StericShield->Enemy Blocks Entry

Caption: The 7-methoxy group (Green) sterically hinders Beta-Lactamase attack while permitting PBP binding.

References

  • Shoji, J. et al. (1984). "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin." The Journal of Antibiotics.

  • Applegate, H. E. et al. (1973). "Synthesis of 7-alpha-methoxycephalosporins." The Journal of Organic Chemistry.

  • Öster, P. et al. (2006). "Biosynthesis of 7-methoxycephalosporins: molecular characterization of the cmcI and cmcJ genes." Microbiology.

  • Nagarajan, R. (2012). "Cephalosporins and Cephamycins."[2][3] Comprehensive Heterocyclic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Executive Safety &amp; Compliance Directive

CRITICAL WARNING: Chitinovorin-A is a beta-lactam antibiotic (cephem class). Strict adherence to disposal protocols is required not only for regulatory compliance but to prevent environmental antibiotic resistance and an...

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL WARNING: Chitinovorin-A is a beta-lactam antibiotic (cephem class). Strict adherence to disposal protocols is required not only for regulatory compliance but to prevent environmental antibiotic resistance and anaphylactic sensitization in laboratory personnel.

  • Zero Tolerance for Sewering: Under no circumstances should Chitinovorin-A or its mother liquors be discharged into sanitary sewer systems. This violates EPA standards (40 CFR Part 266 Subpart P) and global best practices for antimicrobial stewardship.

  • Sensitization Hazard: As a beta-lactam, this compound is a potent sensitizer. Inhalation of aerosols or dermal contact can trigger IgE-mediated anaphylaxis. All disposal procedures must be conducted in a certified chemical fume hood.

Chemical Identity & Stability Profile

Understanding the structural stability of Chitinovorin-A is the prerequisite for effective deactivation. The molecule contains a beta-lactam ring (four-membered cyclic amide), which is the source of its biological activity and the primary target for chemical deactivation.[1][2][3]

PropertySpecificationOperational Implication
Class Beta-lactam (Cephem/Cephabacin)High risk of cross-reactivity in penicillin-allergic individuals.[1]
Functional Group Formylamino group; Chitin-binding domainMay exhibit increased adherence to chitinous materials (e.g., fungal cell walls).
Stability Hydrolytically unstable at pH > 9.0Exploitable Weakness: The beta-lactam ring opens rapidly in alkaline conditions, rendering the molecule biologically inert.
Solubility Water-soluble (polar)High mobility in water systems; spill cleanup requires absorbent pads, not just water dilution.

Deactivation Chemistry: The Mechanism of Action

To validate why we recommend specific disposal methods, we must look at the chemistry. We do not simply "throw away" the compound; we chemically dismantle it.

The Alkaline Hydrolysis Pathway: The most effective method for liquid deactivation is nucleophilic attack using Sodium Hydroxide (NaOH).

  • The hydroxide ion (

    
    ) attacks the carbonyl carbon of the beta-lactam ring.
    
  • The ring strain (approx. 90° bond angles) drives the ring to open.

  • The result is a biologically inactive dicarboxylic acid (penicilloic/cephalosporoic acid derivative).

Expert Insight: Incineration is the "Gold Standard" for total destruction. However, for liquid waste management or spill decontamination, alkaline hydrolysis is the validated bench-top protocol.

Operational Disposal Protocols

Workflow Visualization: Waste Stream Decision Matrix

Waste_Decision_Matrix Start Waste Generation TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Contaminated PPE) TypeCheck->Solid Solids Liquid Liquid Waste (Mother Liquor, Solutions) TypeCheck->Liquid Liquids Bin_Solid RCRA Hazardous Waste Bin (Incineration) Solid->Bin_Solid Double Bag & Label Deactivation Chemical Deactivation (1N NaOH, pH > 10) Liquid->Deactivation Add Base Verify Verify pH Neutralization (pH 6-8) Deactivation->Verify Add Acid (HCl) Bin_Liquid Aqueous Hazardous Waste (Non-Sewer) Verify->Bin_Liquid Dispose

Figure 1: Decision matrix for segregating and treating Chitinovorin-A waste streams.

Protocol A: Liquid Waste Deactivation (Bench-Scale)

Use this for stock solutions, HPLC waste, or reaction byproducts.

  • Preparation: Don appropriate PPE (Nitrile gloves, lab coat, safety goggles, N95/P100 respirator if powder is involved). Work in a fume hood.

  • Basification: Slowly add 1 N Sodium Hydroxide (NaOH) to the liquid waste until the pH reaches 11.0 - 12.0 .

    • Ratio: Typically 1:1 volume ratio of Waste to 1N NaOH is sufficient.

  • Reaction Time: Allow the mixture to stand for 30 minutes . This duration ensures complete hydrolysis of the beta-lactam ring.

  • Neutralization: Carefully add 1 N Hydrochloric Acid (HCl) to bring the pH back to neutral (pH 6.0 - 8.0).

    • Why? Hazardous waste haulers often charge premiums for extremely high/low pH waste.

  • Disposal: Pour the neutralized solution into a container labeled "Non-Halogenated Hazardous Waste - Contains Deactivated Antibiotics."

Protocol B: Solid Waste & Spill Cleanup

Use this for expired powder, contaminated gloves, or spill cleanup materials.

  • Containment: Do not attempt to dissolve solid waste for drain disposal.

  • Packaging: Place waste in a clear polyethylene bag (minimum 4 mil thickness).

  • Labeling: Label as "Solid Hazardous Waste - Beta-Lactam Antibiotic."

  • Destruction: Transfer to the facility's high-temperature incineration stream.

Emergency Spill Contingency

In the event of a powder spill outside the fume hood:

  • Evacuate: Clear the immediate area to allow aerosols to settle (15 mins).

  • PPE Up: Don Tyvek suit and respiratory protection (P100).

  • Cover: Gently cover the spill with paper towels soaked in 1N NaOH (or a commercial bleach solution if NaOH is unavailable) to dampen the powder and initiate deactivation. Do not dry sweep.

  • Collect: Scoop the damp material into a hazardous waste container.

  • Clean: Wipe the surface 3x with water and detergent.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[4][5] [Link]

  • Shoji, J., et al. (1984).[6] Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin.[6] The Journal of Antibiotics. [Link]

  • National Institutes of Health (NIH). (2023). Beta-Lactam Antibiotics - StatPearls.[Link]

  • Purdue University. (2023).[7] Guidelines: Handling and Disposal of Chemicals.[8][7][9][10][11][Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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